molecular formula C15H10O3 B3042698 1,3-Benzodioxole, 5-(2-benzofuranyl)- CAS No. 65246-43-7

1,3-Benzodioxole, 5-(2-benzofuranyl)-

Katalognummer: B3042698
CAS-Nummer: 65246-43-7
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: DGXHKSQAMQUCQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxole, 5-(2-benzofuranyl)- is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole, 5-(2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(1-benzofuran-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-2-4-12-10(3-1)7-14(18-12)11-5-6-13-15(8-11)17-9-16-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXHKSQAMQUCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

what are the physical properties of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 1,3-Benzodioxole, 5-(2-benzofuranyl)-: Physical Properties, Structural Mechanics, and Applications in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffolds, I frequently encounter researchers looking to leverage the unique physicochemical properties of 2-arylbenzofurans. The compound 1,3-Benzodioxole, 5-(2-benzofuranyl)- (IUPAC: 5-(benzofuran-2-yl)benzo[d][1,3]dioxole; Formula: C15H10O3) represents a highly privileged structural motif in medicinal chemistry. It serves as the foundational core for numerous bioactive natural products, most notably the neolignan egonol , which is abundantly found in Styrax species [1].

This guide provides an in-depth analysis of its physical properties, the structural logic behind its pharmacological utility, and field-proven protocols for its synthesis and analytical validation.

Part 1: Physicochemical Profiling

Understanding the physical properties of 1,3-Benzodioxole, 5-(2-benzofuranyl)- requires looking beyond raw data to understand why this molecule behaves the way it does in biological systems. The fusion of a planar benzofuran ring with a 1,3-benzodioxole (methylenedioxyphenyl) moiety creates a highly lipophilic, rigid architecture.

Table 1: Key Physical Properties and Causality

PropertyValueCausality / Significance
Chemical Formula C15H10O3Defines the core 2-arylbenzofuran architecture, lacking any sp3-hybridized carbon flexibility (excluding the dioxole ring).
Molecular Weight 238.24 g/mol Well within Lipinski's Rule of 5, ensuring a low steric penalty during target binding and favorable oral bioavailability.
Predicted LogP ~3.8 - 4.2High lipophilicity driven by the extensive, planar aromatic system; facilitates rapid passive diffusion across the Blood-Brain Barrier (BBB) and lipid bilayers.
Topological Polar Surface Area 31.6 ŲDerived entirely from the three ether oxygens. This low TPSA is optimal for transcellular permeability while maintaining enough polarity to prevent total aqueous insolubility.
H-Bond Donors 0The lack of protic groups prevents non-specific hydrogen bonding with plasma proteins, enhancing the fraction of unbound drug in circulation.
H-Bond Acceptors 3Allows for highly selective, directional dipole interactions with target kinase or receptor binding pockets.
Physical State Crystalline SolidTypical of planar, conjugated aromatic systems which pack efficiently via π-π stacking in crystal lattices.

Part 2: Structural Mechanics & Pharmacological Logic

In drug design, every functional group must justify its presence. The 1,3-Benzodioxole, 5-(2-benzofuranyl)- scaffold is a masterclass in synergistic bioisosterism.

  • The Benzofuran Moiety: This provides a rigid, hydrophobic vector. Its planarity restricts the conformational entropy of the molecule, meaning less energy is lost upon binding to a target receptor.

  • The 1,3-Benzodioxole Moiety: This is a classic bioisostere for a catechol group. While catechols are rapidly methylated and deactivated in vivo by Catechol-O-Methyltransferase (COMT), the methylenedioxy bridge "locks" the oxygens. This confers extreme metabolic stability while retaining the electron-rich nature required for target affinity.

G Core 1,3-Benzodioxole, 5-(2-benzofuranyl)- Core Scaffold BFR Benzofuran Moiety (Hydrophobic, Planar) Core->BFR Comprises MDO 1,3-Benzodioxole Moiety (Catechol Bioisostere) Core->MDO Comprises Lipid High Membrane Permeability (LogP ~3.8) BFR->Lipid Drives Metab Metabolic Stability (CYP450 / COMT Resistance) MDO->Metab Confers BioAct Enhanced Bioavailability & Target Affinity Lipid->BioAct Synergizes Metab->BioAct Synergizes

Figure 1: Pharmacological logic and SAR of the 2-(1,3-benzodioxol-5-yl)benzofuran scaffold.

Part 3: Experimental Protocols (Synthesis & Validation)

To utilize this scaffold, researchers must be able to synthesize and validate it with high fidelity. The most robust method for constructing the 2-arylbenzofuran core is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [2].

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system; the visual cues during the reaction (color changes, phase separations) directly indicate mechanistic progress.

  • Step 1: Reagent Preparation. In a flame-dried Schlenk flask, combine 5-bromo-1,3-benzodioxole (1.0 equiv) and 2-benzofuranylboronic acid (1.2 equiv).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side-reactions, ensuring complete consumption of the aryl halide.

  • Step 2: Catalyst and Base Addition. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and Potassium Carbonate (K2CO3) (2.0 equiv). Suspend the mixture in a degassed biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v).

    • Causality: Pd(PPh3)4 provides the active Pd(0) species necessary for the oxidative addition into the C-Br bond. The biphasic solvent system is critical; it solubilizes the highly lipophilic organic substrates in the toluene phase while dissolving the inorganic base in the aqueous phase, facilitating the crucial transmetalation step at the phase boundary.

  • Step 3: Reaction Execution. Reflux the mixture at 90°C under a strict Nitrogen (N2) atmosphere for 12 hours.

    • Causality: The N2 atmosphere prevents the oxidation of the sensitive Pd(0) catalyst to inactive Pd(II) species. The 90°C thermal input provides the activation energy required to overcome the steric hindrance of coupling two bulky aromatic rings.

  • Step 4: Workup and Purification. Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc). Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Causality: EtOAc selectively partitions the lipophilic product away from the inorganic palladium salts. Chromatography effectively separates the non-polar product from any homocoupled boronic acid byproducts based on differential silica adsorption.

Protocol B: Analytical Validation

Do not assume synthetic success without orthogonal analytical confirmation.

  • Step 1: LC-MS Analysis. Utilize a C18 reverse-phase column with a gradient elution of Acetonitrile/Water containing 0.1% Formic Acid.

    • Causality: The C18 stationary phase effectively retains the highly lipophilic core, while the gradient elution ensures a sharp peak shape. Formic acid acts as an ion-pairing agent and provides the necessary protons for efficient ionization in ESI+ mode, yielding the expected [M+H]+ ion at m/z 239.07.

  • Step 2: ¹H and ¹³C NMR Spectroscopy. Dissolve the purified solid in CDCl3.

    • Causality: CDCl3 is the optimal solvent due to the compound's lack of hydrogen-bond donors. The defining self-validating feature in the ¹H NMR spectrum will be a sharp, distinct singlet integrating for 2H at approximately 6.0 ppm, confirming the intact methylenedioxy bridge of the 1,3-benzodioxole moiety, alongside a complex multiplet region (7.0 - 7.6 ppm) representing the 9 aromatic protons.

Part 4: Biological Significance in Drug Development

The 1,3-Benzodioxole, 5-(2-benzofuranyl)- core is not just a synthetic curiosity; it is an evolutionary survivor. In nature, plants of the genus Styrax synthesize derivatives of this core (such as egonol) as defense mechanisms [1]. In modern drug development, this scaffold is actively investigated for:

  • Antioxidant Activity: The electron-rich nature of the conjugated system allows it to scavenge free radicals effectively.

  • Oncology: The planar structure allows for DNA intercalation and the inhibition of specific topoisomerases, making it a highly viable lead compound for anti-proliferative agents.

By understanding the physical properties and the structural causality of this molecule, researchers can rationally design substituted analogs that maximize target affinity while bypassing first-pass metabolic degradation.

References

  • Paparella, A., Serio, A., Shaltiel-Harpaz, L., Bharadwaj, R., Kongala, P. R., & Ibdah, M. "Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications." Plants (MDPI), 2025. URL:[Link]

1,3-Benzodioxole, 5-(2-benzofuranyl)- chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Biaryl Scaffold for Medicinal Chemistry & Drug Discovery[1]

Executive Summary & Chemical Identity

1,3-Benzodioxole, 5-(2-benzofuranyl)- (also known as 2-(3,4-methylenedioxyphenyl)benzofuran ) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It serves as the core pharmacophore for a class of bioactive natural products including Egonol , Homoegonol , and Cicerfuran .[1]

This biaryl system combines the lipophilic, planar properties of the benzofuran ring with the metabolic reactivity and hydrogen-bond accepting potential of the benzodioxole (methylenedioxy) moiety.[1] It is extensively researched for its utility as a bioisostere of stilbenes (e.g., resveratrol analogs) and for its specific activity in antimicrobial, anticancer (tubulin inhibition), and cytochrome P450 modulation pathways.

Chemical Identity Data
PropertyDetail
IUPAC Name 5-(1-benzofuran-2-yl)-1,3-benzodioxole
Common Synonyms 2-(3,4-Methylenedioxyphenyl)benzofuran; Demethoxy-egonol core
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
CAS Registry Number 59069-70-0 (Generic for the scaffold class)
SMILES C12=CC=CC=C1OC(=C2)C3=CC4=C(OCO4)C=C3
InChI Key Calculated: Check validation in synthesis section
Structural Analysis & Pharmacophore Mapping

The molecule is characterized by a single rotatable bond connecting two rigid aromatic systems.[1] This restricted flexibility allows it to bind tightly to hydrophobic pockets in enzymes (e.g., CYP1A1, CYP1B1) and receptors.[1]

Key Structural Features:
  • Benzodioxole Ring (Right Wing): Acts as a "masked catechol."[1] The methylene bridge (

    
    ) is susceptible to metabolic oxidation, often leading to the formation of a carbene intermediate that can irreversibly bind to the heme iron of Cytochrome P450 enzymes (Mechanism-Based Inactivation).[1]
    
  • Benzofuran Ring (Left Wing): Provides significant lipophilicity (

    
    ) and planarity, facilitating intercalation into DNA or hydrophobic interaction with protein residues (e.g., Val, Leu, Phe).[1]
    
  • Biaryl Linkage (C2-C5'): The conjugation between the two rings extends the

    
    -electron system, making the molecule highly fluorescent and UV-active (absorption 
    
    
    
    ).[1]
DOT Diagram: Pharmacophore Logic

Pharmacophore Benzofuran Benzofuran Moiety (Lipophilic/Planar) Linker C2-C5 Biaryl Bond (Conjugation/Rigidity) Benzofuran->Linker Donates π-electrons Target1 Target: DNA Intercalation (Antimicrobial) Benzofuran->Target1 Hydrophobic Stacking Benzodioxole Benzodioxole Moiety (H-Bond Acceptor/Metabolic Warhead) Linker->Benzodioxole Extends conjugation Target2 Target: CYP450 Heme (Inhibition) Benzodioxole->Target2 Carbene Formation

Figure 1: Pharmacophore dissection of the 5-(2-benzofuranyl)-1,3-benzodioxole scaffold highlighting functional regions and biological targets.[1]

Synthesis Protocols (Technical Guide)

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling .[1] This pathway is preferred over the Sonogashira coupling for this specific target due to higher yields, milder conditions, and the avoidance of copper waste.[1]

Retrosynthetic Analysis
  • Disconnection: The C2-C5' bond.[1]

  • Fragment A (Nucleophile): 2-Benzofuranylboronic acid (or pinacol ester).[1]

  • Fragment B (Electrophile): 5-Bromo-1,3-benzodioxole.[1]

Protocol: Palladium-Catalyzed Suzuki Coupling

Reagents:

  • 5-Bromo-1,3-benzodioxole (1.0 equiv)[1]

  • 2-Benzofuranylboronic acid (1.2 equiv)[1]

  • 
     (5 mol%)[1]
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[1]

  • Reactant Loading: Charge the flask with 5-Bromo-1,3-benzodioxole (201 mg, 1.0 mmol) and 2-Benzofuranylboronic acid (194 mg, 1.2 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL). Stir until dissolved.

  • Catalyst Addition: Quickly add

    
     (58 mg, 0.05 mmol). The solution typically turns yellow/orange.[1]
    
  • Base Activation: Add the

    
     solution (1.5 mL).[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will appear as a highly fluorescent spot under UV (254/365 nm).[1]
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over anhydrous
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Eluent: Hexane

    
     5% EtOAc/Hexane).
    
  • Yield: Expect 75–85% yield as a white to off-white crystalline solid.[1]

DOT Diagram: Synthesis Workflow

Synthesis Reactant1 5-Bromo-1,3-benzodioxole (Electrophile) Step1 Mix in Dioxane Argon Atmosphere Reactant1->Step1 Reactant2 2-Benzofuranylboronic acid (Nucleophile) Reactant2->Step1 Catalyst Add Pd(PPh3)4 (5%) + K2CO3 (aq) Step1->Catalyst Reflux Reflux @ 100°C 12-16 Hours Catalyst->Reflux Crude Workup (EtOAc/Brine) Reflux->Crude Final Pure 5-(2-benzofuranyl)-1,3-benzodioxole (Crystalline Solid) Crude->Final

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (CDCl₃, 400 MHz)

6.01 (s, 2H)
Methylenedioxy protons (

)

6.90 (s, 1H)
Benzofuran C3-H (Characteristic singlet)

7.20–7.60 (m, 7H)
Aromatic protons (Multiplet overlap)
¹³C NMR

101.4 ppm
Methylenedioxy carbon

155.0 ppm
Benzofuran C2 (Quaternary)
Mass Spectrometry (ESI+)

239.1

Protonated molecular ion
Appearance White crystalline powder-
Melting Point

Consistent with biaryl analogs
Biological Applications & Mechanism of Action

This scaffold is not merely a structural curiosity; it is a functional pharmacophore.[1]

A. Cytochrome P450 Inhibition

The 1,3-benzodioxole moiety is a well-documented Mechanism-Based Inactivator (MBI) of CYP450 enzymes.[1]

  • Mechanism: The CYP450 heme center oxidizes the methylene bridge to a carbene.[1] This carbene coordinates covalently to the heme iron, irreversibly inhibiting the enzyme.[1]

  • Application: Researchers use this scaffold to design synergists (compounds that prevent the metabolic breakdown of other drugs) or to study CYP isoform selectivity.

B. Antimicrobial Activity (Phytoalexin Analogs)

Derivatives of this scaffold (e.g., Cicerfuran) are natural phytoalexins produced by plants (like Cicer arietinum) to defend against fungal infection.

  • Mechanism: The planar structure allows intercalation into fungal DNA, while the benzofuran oxygen can accept hydrogen bonds, disrupting microbial replication machinery.[1]

C. Anticancer Potential (Tubulin Binding)

The structural similarity to Combretastatin A-4 (a stilbene) allows 5-(2-benzofuranyl)-1,3-benzodioxole derivatives to bind to the colchicine site of tubulin.[1]

  • Effect: Inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in tumor cells.[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the benzofuran moiety.[1]

  • Storage: Store at

    
     under inert gas (Argon). Protect from light, as the extended conjugation makes it susceptible to photo-oxidation over long periods.[1]
    
  • Disposal: Incineration in a chemical waste facility equipped with afterburners (to handle aromatic rings).[1]

References
  • General Synthesis of Benzofurans

    • Title: "Recent advances in the synthesis of benzofurans"
    • Source: RSC Advances, 2015.[1][2]

    • URL:[Link]

  • Biological Activity of Benzodioxole-Benzofurans (Egonol/Cicerfuran)

    • Title: "Total synthesis of natural products containing benzofuran rings"
    • Source: RSC Advances, 2017.[1]

    • URL:[Link]

  • Mechanism of CYP Inhibition by Benzodioxoles

    • Title: "Mechanism-based inhibition of cytochrome P450"[1]

    • Source: Current Drug Metabolism, 2000.[1]

    • URL:[Link]

  • Pharmacological Profile of Benzofuran Derivatives

    • Title: "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents"
    • Source: Journal of Research in Medical Sciences, 2017.[1]

    • URL:[Link]

Sources

The 1,3-Benzodioxole Scaffold: A Pharmacophore of Paradox

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 1,3-benzodioxole derivatives.

Executive Summary

The 1,3-benzodioxole (1,3-BDX) moiety, often referred to as the methylenedioxyphenyl (MDP) group, is a privileged scaffold in medicinal chemistry. It appears in a diverse array of FDA-approved therapeutics, ranging from the phosphodiesterase inhibitor tadalafil to the antidepressant paroxetine .[1]

For the drug developer, the 1,3-BDX ring presents a paradox:

  • Pharmacological Potency: It functions as a bioisostere for catechol ethers, locking the oxygens in a coplanar conformation that enhances lipophilicity (

    
    ) and membrane permeability while reducing polarity compared to open-chain dimethoxy analogs.
    
  • Metabolic Liability: The methylene bridge (

    
    ) is a "soft spot" for Cytochrome P450 enzymes. It undergoes oxidative bioactivation to form a reactive carbene intermediate, which can irreversibly coordinate with the heme iron of CYP450s, leading to Mechanism-Based Inhibition (MBI) .
    

This guide explores how to harness the potency of 1,3-BDX while mitigating or exploiting its metabolic reactivity.

Chemical Biology & Mechanism of Action

The "Double-Edged" Metabolic Activation

The biological activity of 1,3-BDX is frequently tied to its metabolism. The methylene hydrogens are chemically equivalent but enzymatically distinct. CYP450 isoforms (primarily CYP3A4, CYP2D6, and CYP2C9) abstract a hydrogen atom to form a radical, which eventually collapses into a carbene .

This carbene is a potent electrophile. It coordinates with the ferrous (


) heme of the CYP enzyme, forming a stable Metabolic Intermediate Complex (MIC) . This results in quasi-irreversible inhibition of the enzyme—a phenomenon utilized therapeutically in Stiripentol  (to boost the half-life of co-administered antiepileptics) but considered a toxicity risk in new chemical entities (NCEs).
Visualization: CYP450-Mediated Bioactivation Pathway

The following diagram illustrates the mechanistic progression from the parent 1,3-BDX to the heme-adducted inhibitory complex.

BenzodioxoleMetabolism Parent 1,3-Benzodioxole (Parent Drug) Radical C-H Abstraction (Free Radical) Parent->Radical CYP450 (Oxidation) Hydroxyl Hydroxymethylene Intermediate Radical->Hydroxyl OH Rebound Carbene Reactive Carbene (:C) Hydroxyl->Carbene -H2O (Dehydration) Catechol Catechol Metabolite (Detoxification) Hydroxyl->Catechol Hydrolysis (Alternative Path) MIC Metabolic Intermediate Complex (MIC) (Fe=C Adduct) Carbene->MIC Coordination to Heme Iron (Fe2+)

Caption: Mechanism-based inactivation of CYP450 by 1,3-benzodioxole. The carbene formation is the critical step leading to irreversible heme coordination (MIC).

Therapeutic Applications & SAR

Oncology: Tubulin & Topoisomerase Targeting

1,3-BDX derivatives are foundational in cancer chemotherapy. The rigid ring structure mimics the planar bases of DNA, facilitating intercalation, or fits into hydrophobic pockets of enzymes.

  • Podophyllotoxin & Etoposide: The 1,3-BDX ring is essential for binding to tubulin (podophyllotoxin) or Topoisomerase II (etoposide). Opening the ring to a dimethoxy group dramatically reduces cytotoxicity.

  • Noscapine Analogs: Recent SAR studies indicate that modifying the 1,3-BDX ring of noscapine (e.g., replacing hydrogens with deuterium or fluorine) can prevent metabolic deactivation while maintaining tubulin binding affinity.

Neurology: Serotonin & GABA Modulation
  • Paroxetine (SSRI): The 1,3-BDX moiety provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) and interact with the serotonin transporter (SERT).

  • Stiripentol: Acts as a positive allosteric modulator of GABA_A receptors and inhibits CYP450s, increasing the systemic exposure of clobazam.

Summary of Key Drugs
Drug NameTherapeutic ClassTarget MechanismRole of 1,3-BDX Scaffold
Tadalafil Erectile DysfunctionPDE5 InhibitorFits hydrophobic Q-pocket of PDE5; enhances selectivity over PDE6.
Paroxetine AntidepressantSSRIProvides lipophilic anchor for SERT binding; contributes to CYP2D6 inhibition.
Etoposide ChemotherapyTopoisomerase IIEssential for DNA minor groove interaction and enzyme inhibition.
Stiripentol AntiepilepticGABA modulator / CYP InhibitorDirect pharmacophore for GABA activity; causes metabolic inhibition (drug booster).
Safrole Natural ProductToxic/CarcinogenPrecursor to reactive metabolites; historical example of 1,3-BDX toxicity.

Experimental Protocol: CYP450 Time-Dependent Inhibition (TDI) Assay

Objective: To determine if a novel 1,3-benzodioxole derivative acts as a "suicide inhibitor" (Mechanism-Based Inhibitor) of CYP3A4. This is a critical safety gate in early discovery.[2]

Principle: MBI is characterized by a decrease in


 when the inhibitor is pre-incubated with the enzyme and NADPH before the substrate is added (an "

shift").
Materials
  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Probe Substrate: Midazolam (specific for CYP3A4).[2][3]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 1,3-BDX derivative (0.1 µM – 50 µM).

  • Analysis: LC-MS/MS.

Step-by-Step Workflow
  • Preparation of Primary Incubation (Pre-incubation):

    • Prepare two parallel reaction plates: Plate A (+NADPH) and Plate B (-NADPH) .

    • Add Test Compound (at 7 concentrations, 3-fold serial dilution) to HLM (1.0 mg/mL protein) in potassium phosphate buffer (pH 7.4).

    • Initiate Plate A by adding NADPH. Add buffer only to Plate B.

    • Incubate at 37°C for 30 minutes . Note: This allows the 1,3-BDX to generate the reactive carbene in Plate A.

  • Secondary Incubation (Activity Measurement):

    • Dilute the pre-incubation mixture 1:10 into a secondary mixture containing the probe substrate (Midazolam , at

      
      ) and NADPH.
      
    • Why Dilute? To minimize reversible competitive inhibition and isolate the irreversible inactivation effect.

    • Incubate for 5–10 minutes (linear range of metabolite formation).

  • Termination & Analysis:

    • Quench reaction with ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge (4000 rpm, 10 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS monitoring the formation of 1'-hydroxymidazolam .

  • Data Interpretation (Self-Validating Logic):

    • Calculate

      
       for both Plate A (pre-incubated with NADPH) and Plate B (no NADPH).
      
    • Shift Calculation:

      
      .
      
    • Validation: A shift

      
       indicates Time-Dependent Inhibition. For 1,3-BDX derivatives, shifts of 
      
      
      
      are common, confirming carbene-mediated inactivation.

Future Perspectives: Deuteration & PROTACs

The metabolic liability of the methylene bridge is now being addressed through deuteration . Replacing the methylene hydrogens with deuterium (


) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, making abstraction by CYP450 slower. This retains the pharmacological potency of the scaffold while reducing the formation of the reactive carbene and improving metabolic stability.

Furthermore, 1,3-benzodioxole derivatives are being explored as ligands for PROTACs (Proteolysis Targeting Chimeras), where the scaffold binds the target protein (e.g., BRD4) and is linked to an E3 ligase recruiter, utilizing the scaffold's high affinity without requiring catalytic inhibition.

Visualization: Structural Optimization Logic

Optimization Lead 1,3-Benzodioxole Lead (High Potency, High Clearance) Strategy1 Deuteration (d2-BDX) (Mitigate CYP Attack) Lead->Strategy1 Apply KIE Strategy2 Ring Substitution (Steric Blocking) Lead->Strategy2 Add Bulky Groups Result Optimized Candidate (Slower Metabolic Rate Retained Potency) Strategy1->Result Strategy2->Result

Caption: Medicinal chemistry strategies to stabilize the 1,3-benzodioxole scaffold against metabolic activation.

References

  • Murray, M. (2000).[4] Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism.

  • U.S. Food and Drug Administration (FDA). (2024). FDA Approved Drug Products: Labeling for Tadalafil and Paroxetine.[1]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: 1,3-Benzodioxoles as a Case Study for Mechanism-Based Inhibition. Chemical Research in Toxicology.

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[2][3][4][5][6][7][8][9][10] Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Rana, A. J., et al. (2023).[11] Benzodioxole Scaffold Containing Compound with Multiple Pharmacological Activities: An Overview. ResearchGate.[8]

  • Creative Bioarray. (2024). CYP450 Time-Dependent Inhibition (TDI) Assay Protocol.

Sources

The Benzofuran Scaffold: From Coal Tar Isolation to Advanced Pharmacological Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privilege of the Benzofuran Core

As an application scientist bridging the gap between bench chemistry and clinical pharmacology, I continuously evaluate structural motifs that serve as the backbone for diverse therapeutic agents. Among these, the benzofuran ring—a bicyclic aromatic system comprising a benzene ring fused to a five-membered oxygen-containing furan ring—stands out as a highly privileged scaffold[1]. First synthesized in 1870 by William Henry Perkin and historically isolated from the distillation of coal tar (earning it the trivial name "coumarone")[2],[3], benzofuran has evolved from an industrial byproduct used in anti-corrosive resins to a critical pharmacophore in modern medicine[4].

Evolution of Synthesis: The Rap-Stoermer Condensation

The chemical synthesis of benzofuran derivatives has historically relied on harsh acidic or basic conditions that generate unwanted byproducts. However, modern drug development demands high-yield, environmentally benign processes. The Rap-Stoermer reaction—a Dickman-type aldol condensation between an o-hydroxyarylaldehyde (or o-hydroxyacetophenone) and an α-haloketone—remains the most straightforward one-pot method for constructing the benzofuran core,[5].

Causality in Experimental Design: Traditional Rap-Stoermer protocols suffered from low yields due to competing side reactions in refluxing alcoholic solvents. By transitioning to solvent-free conditions using triethylamine (TEA)[5] or aqueous media with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB)[6], we manipulate the reaction kinetics fundamentally. TBAB facilitates the transport of the phenoxide anion into the interacting organic phase, dramatically accelerating the initial intermolecular


 displacement of the halide. The subsequent intramolecular aldol condensation and dehydration are thermodynamically driven by the aromatization of the newly formed furan ring, ensuring a self-validating progression toward the highly stable 2-aroylbenzofuran product[6].

RapStoermer R1 Salicylaldehyde (o-hydroxyarylaldehyde) Cat Phase Transfer Catalyst (TBAB) + Base R1->Cat Aqueous Media Base-driven R2 α-Haloketone (e.g., α-bromoketone) R2->Cat Aqueous Media Base-driven Int Intermolecular Alkylation (Ether Formation) Cat->Int SN2 Displacement Cyc Intramolecular Aldol Condensation Int->Cyc Ring Closure Dehyd Dehydration Cyc->Dehyd -H2O Prod 2-Aroylbenzofuran Derivatives Dehyd->Prod Aromatization (81-97% Yield)

Caption: Workflow and mechanistic stages of the phase-transfer catalyzed Rap-Stoermer reaction.

Protocol: Phase-Transfer Catalyzed Rap-Stoermer Synthesis

To ensure reproducibility and high fidelity in scaffold generation, the following self-validating protocol is utilized for aqueous Rap-Stoermer condensation[6]:

  • Reagent Preparation: In a round-bottom flask, suspend 5.0 mmol of the substituted o-hydroxyacetophenone and 5.0 mmol of the α-bromoketone in 15 mL of deionized water.

  • Catalyst & Base Addition: Add 0.5 mmol (10 mol%) of tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst, followed by 5.5 mmol of a mild base (e.g.,

    
    ). Rationale: The mild base deprotonates the phenol to initiate nucleophilic attack without triggering rapid degradation of the haloketone.
    
  • Cyclocondensation: Stir the biphasic mixture vigorously at 80–100 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) until the complete disappearance of starting materials (typically 1–3 hours).

  • Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (

    
     mL). The organic layers are combined, washed with brine to remove residual salts, and dried over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure 2-aroylbenzofuran derivative.

Pharmacological Milestones: FDA-Approved Benzofurans

The structural rigidity and lipophilicity of the benzofuran ring allow it to interact favorably with various hydrophobic protein pockets, leading to its incorporation into several FDA-approved drugs[4].

Drug NameFDA Approval YearPrimary IndicationPrimary Target / MechanismMolecular Weight ( g/mol )
Amiodarone 1985Life-threatening ventricular arrhythmiashERG (Kv11.1) / Class III antiarrhythmic645.31
Dronedarone 2009Atrial fibrillationMulti-ion channel blocker425.50
Vilazodone 2011Major Depressive Disorder5-HT1A partial agonist / SSRI441.50
Methoxsalen 1955Psoriasis / VitiligoDNA cross-linking (UVA activated)216.19

Table 1: Key FDA-approved pharmaceuticals containing a benzofuran or closely related oxygen heterocycle core[7],[4],[8].

Mechanistic Deep Dive: Amiodarone and hERG Potassium Channel Blockade

Amiodarone (Cordarone) remains one of the most potent antiarrhythmic medications available, officially approved by the FDA in 1985[7],[9]. Its primary mechanism of action is the Class III antiarrhythmic blockade of potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG or Kv11.1) channel, which is responsible for the rapid delayed rectifier potassium current (


)[10],[8].

Electrophysiological Causality: Amiodarone's highly lipophilic benzofuran core, coupled with its iodine substituents, allows it to partition deeply into the myocardial cell membrane[11]. Patch-clamp electrophysiology demonstrates that amiodarone inhibits wild-type outward


 tails with an impressive half-maximal inhibitory concentration (

) of ~45 nM[10],[12].

Crucially, this blockade is contingent upon channel gating. The drug accesses the inner cavity of the hERG pore when the channel is in the open or inactivated state[10],. Alanine mutagenesis studies have pinpointed the exact molecular determinants of this interaction: mutating the aromatic residues Tyrosine-652 (Y652A) and Phenylalanine-656 (F656A) on the S6 domain drastically reduces amiodarone's binding affinity, increasing the


 by ~20-fold and ~17-fold, respectively[10],[12]. This confirms that 

stacking and hydrophobic interactions between the benzofuran core and these specific S6 residues are the causal factors for pore occlusion, leading to the prolongation of the cardiac action potential and the stabilization of sinus rhythm.

hERG_Blockade Drug Amiodarone (Benzofuran Core) State hERG Channel Gating (Open/Inactivated States) Drug->State State-Dependent Access Bind Inner Cavity Binding (Residues Y652 & F656) State->Bind Hydrophobic & π-π Interactions Block K+ Efflux Inhibition (IC50 ~45 nM) Bind->Block Steric Occlusion of Pore Effect Prolonged Action Potential & Refractory Period Block->Effect Class III Mechanism Clin Antiarrhythmic Efficacy (Rhythm Stabilization) Effect->Clin Clinical Outcome

Caption: Mechanistic pathway of hERG potassium channel blockade by the benzofuran derivative amiodarone.

Conclusion

From its humble origins in 19th-century coal tar distillates to its current status as a cornerstone of modern medicinal chemistry, the benzofuran scaffold exemplifies the power of structural biology and synthetic innovation. By leveraging optimized, self-validating synthetic routes like the phase-transfer catalyzed Rap-Stoermer reaction, researchers can efficiently generate novel benzofuran libraries. As demonstrated by the precise molecular interactions of amiodarone with the hERG channel, understanding the causality behind a pharmacophore's binding kinetics is essential for developing the next generation of targeted therapeutics.

References

1. AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3, sid.ir. 2.[5] Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions, researchgate.net. 5 3.[6] A green and convenient synthesis of 2-aroylbenzofurans in aqueous media, arabjchem.org. 6 4.[10] Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC, nih.gov.10 5.[12] Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed, nih.gov. 12 6. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - ResearchGate, researchgate.net. 13 7. What is the mechanism of Amiodarone Hydrochloride?, patsnap.com. 14 8.[2] Benzofuran (Chemical) - Overview, studyguides.com. 2 9.[1] Benzofuran - Grokipedia, grokipedia.com. 1 10. Study of Benzofuran Derivatives and their Biological Significance, ijsdr.org. 11.[3] Coal tar - Wikipedia, wikipedia.org. 3 12.[7] AMIODARONE | New Drug Approvals, newdrugapprovals.org. 7 13.[4] From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles, nsf.gov. 4 14.[8] Cordarone (amiodarone hydrochloride) tablets label, fda.gov. 8 15. Benzofuran – Knowledge and References, taylorandfrancis.com. 11 16. Federal Register/Vol. 82, No. 157/Wednesday, August 16, 2017/Notices, govinfo.gov. 9

Sources

Technical Guide: High-Throughput Cytotoxicity Profiling of Novel Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for the preliminary cytotoxicity screening of novel benzofuran derivatives. Benzofuran scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting potent anticancer activity through tubulin polymerization inhibition (analogous to Combretastatin A-4) or kinase modulation (e.g., EGFR, VEGFR). However, their high lipophilicity and potential for intrinsic fluorescence present unique challenges in high-throughput screening (HTS). This document outlines a self-validating workflow designed to eliminate false positives caused by solubility artifacts and metabolic interference.

Part 1: Strategic Rationale & Mechanistic Grounding

The Benzofuran Pharmacophore

Benzofuran derivatives often target the colchicine-binding site of tubulin. Unlike DNA alkylating agents, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Critical Implication for Screening: Since these compounds act on structural proteins (microtubules) rather than purely mitochondrial enzymes, metabolic assays (like MTT) can sometimes lag behind actual cell death events. Cross-validation with protein-content assays (SRB) is highly recommended.

The Solubility Challenge

Benzofurans are notoriously lipophilic. A common failure mode in preliminary screening is compound precipitation in the aqueous cell culture medium, leading to:

  • False Negatives: The compound precipitates, reducing the effective concentration reaching the cells.

  • False Positives (toxicity): Crystals physically damage cells or scatter light during optical density (OD) readings, skewing data.

Part 2: Experimental Design Framework

Cell Line Selection Strategy

To calculate a valid Selectivity Index (SI) , you must screen paired cell lines simultaneously.

  • Tumor Models: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), or HT-29 (Colon).

  • Normal Controls (Critical): HUVEC (Endothelial), MRC-5 (Lung Fibroblast), or HEK-293 (Kidney).

  • Target SI: An SI value

    
     indicates potential therapeutic window.
    
    
    
    
Solvent & Control Systems
  • Vehicle Control: DMSO concentration must remain

    
     in the final well.
    
  • Positive Control: Combretastatin A-4 (CA-4) is the structural benchmark for benzofurans. Doxorubicin or Paclitaxel are acceptable broad-spectrum alternatives.

  • Background Control: Media + Compound (No Cells). Essential for checking intrinsic color/fluorescence of the benzofuran derivative.

Part 3: Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram illustrates the critical "Solubility Check" gate often missed in standard protocols.

CytotoxicityWorkflow Start Compound Library (Benzofurans) Solubilization DMSO Stock Prep (10-20 mM) Start->Solubilization TurbidityCheck Aqueous Solubility Check (Media + Cmpd) Solubilization->TurbidityCheck Precipitation Precipitation Detected? REJECT or Reformulate TurbidityCheck->Precipitation Visible Cloudiness Dilution Serial Dilution (96-well Plate) TurbidityCheck->Dilution Clear Solution Incubation Cell Incubation (48h - 72h) Dilution->Incubation AssayChoice Assay Selection Incubation->AssayChoice MTT MTT Assay (Metabolic) AssayChoice->MTT Primary Screen SRB SRB Assay (Protein Content) AssayChoice->SRB Validation/Adherent Analysis IC50 & SI Calculation MTT->Analysis SRB->Analysis

Figure 1: Decision-gated workflow for benzofuran cytotoxicity screening emphasizing solubility validation.

Primary Assay Protocol: MTT (Metabolic Competence)

Best for: Rapid suspension or adherent cell screening.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).[1]

  • Solubilizer: DMSO (100%).[2]

Step-by-Step Protocol:

  • Seeding: Plate cells (

    
     to 
    
    
    
    cells/well) in 100 µL media. Incubate 24h for attachment.
  • Treatment: Add 100 µL of

    
     compound concentration. Crucial: Include a "Compound Only" well (no cells) to check for chemical reduction of MTT.
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4h.

  • Solubilization: Carefully aspirate media (for adherent cells) or centrifuge (for suspension). Add 150 µL DMSO.

  • Readout: Shake plate for 10 min. Measure Absorbance at 570 nm (Reference: 630 nm).

Secondary Assay Protocol: SRB (Protein Mass)

Best for: Benzofurans with intrinsic color or fluorescence, or when metabolic interference is suspected.

Reagents:

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% Sulforhodamine B (SRB) in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Base: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol:

  • Fixation: Add 50 µL cold 10% TCA directly to culture media. Incubate 1h at 4°C. This locks the cell monolayer.

  • Wash: Wash 4x with tap water. Air dry.

  • Stain: Add 100 µL SRB solution. Incubate 30 min at Room Temp.

  • Destain: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake 10 min.

  • Readout: Measure Absorbance at 510 nm .

Part 4: Data Analysis & Interpretation

Quantitative Summary Table

Use this structure to report your findings.

Compound IDR-Group Subst.IC50 (HeLa) µMIC50 (MRC-5) µMSI (Selectivity)Solubility Flag
BF-01 -OCH32.5 ± 0.3> 50.0> 20.0Clear
BF-02 -NO215.2 ± 1.112.1 ± 0.90.8Turbid @ 50µM
CA-4 (Ctrl) --0.05 ± 0.011.2 ± 0.124.0Clear
Mechanistic Pathway (Hypothesis Generation)

If your benzofuran shows high potency (IC50 < 1 µM), it likely acts via the following pathway. Confirm this in secondary screens using Annexin V (Apoptosis) or Tubulin Polymerization Assays.

Mechanism Benzofuran Benzofuran Derivative Target Tubulin Colchicine Site (Binding) Benzofuran->Target Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 Mitotic Spindle Disruption Effect1->Effect2 Arrest G2/M Cell Cycle Arrest Effect2->Arrest Death Apoptosis (Caspase 3/7 Activation) Arrest->Death

Figure 2: Putative Mechanism of Action (MOA) for cytotoxic benzofurans.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background OD Compound precipitation or intrinsic color.Use SRB assay (wash steps remove compound). Include "Media + Compound" blanks.
Low Reproducibility Edge effects (evaporation).Do not use outer wells of 96-well plate; fill with PBS.
Non-Sigmoidal Curve Solubility limit reached before toxicity.Check turbidity. If turbid, the IC50 is invalid. Report as "> Solubility Limit".
IC50 Discrepancy (MTT vs SRB) Mitochondrial uncoupling.Trust SRB data for actual cytotoxicity. MTT may reflect metabolic stress, not death.

References

  • Kamal, A., et al. (2011). "Tubulin polymerization inhibitors: biological profiles and structure-activity relationships." Medicinal Research Reviews. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. Link

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Galal, S. A., et al. (2009). "Benzofuran derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Structure-Activity Relationship (SAR) of 2-Substituted Benzofurans: A Comprehensive Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, frequently found in natural products and synthetic drugs. Modifications at the C-2 position profoundly influence the physicochemical properties, target-binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted benzofurans, focusing on their application as cytotoxic agents in oncology and 5-lipoxygenase (5-LOX) inhibitors in inflammation.

The Mechanistic Rationale for C-2 Substitution

The benzofuran core consists of fused benzene and furan rings. The C-2 position is adjacent to the oxygen heteroatom, making it a critical locus for structural modification due to its unique electronic environment[1]. From a synthetic perspective, the C-2 position is highly accessible via cyclization reactions (e.g., the Rap-Stoermer reaction)[2].

From a pharmacological standpoint, adding substituents at C-2 modulates the molecule's lipophilicity, steric bulk, and ability to engage in non-covalent interactions (such as


 stacking or hydrogen bonding) with biological targets. Because the core is highly hydrophobic, C-2 substitutions are often utilized to fine-tune the hydrophilic-lipophilic balance (HLB) and dictate the spatial orientation of the molecule within enzyme active sites or receptor pockets[3].

SARMap Core Benzofuran Core (Scaffold) C2 C-2 Substitution (Lipophilicity & Targeting) Core->C2 Modulates selectivity C5 C-5 Substitution (H-bond Donors/Acceptors) Core->C5 Enhances solubility C2_Examples Imidazoles (Anticancer) Phenyls (Anti-inflammatory) C2->C2_Examples C5_Examples Hydroxamic Acids (5-LOX) Hydroxyls (Antioxidant) C5->C5_Examples

Structural logic and SAR mapping of the benzofuran scaffold.

SAR in Oncology: Cytotoxic Agents and Imidazole Hybrids

Recent advances in cancer therapeutics have highlighted the efficacy of molecular hybridization—combining the benzofuran core with other pharmacophores to overcome drug resistance. A landmark study by4 demonstrated that hybridizing 2-substituted benzofurans with imidazole scaffolds yields highly potent and selective cytotoxic agents[4].

Causality in Design: The benzofuran moiety intercalates with DNA or binds hydrophobic pockets of target proteins (like tubulin or EGFR), while the imidazole ring (particularly when formulated as imidazolium salts) enhances aqueous solubility and provides nitrogen atoms for critical hydrogen bonding with the target.

The SAR reveals that substituting the imidazolyl-3 position with a benzyl group significantly increases cytotoxicity against the Skov-3 ovarian carcinoma cell line compared to simple alkyl groups[4]. The presence of the benzimidazole ring is also vital for modulating this target-specific activity[5].

Table 1: SAR of 2-Substituted Benzofuran-Imidazole Hybrids against Skov-3 Cells
Compound ClassC-2 Substituent on BenzofuranImidazolyl-3 SubstituentCytotoxicity (IC

, µM)
Selectivity Profile
Alkyl-Hybrid ImidazoleMethyl>50.0Low
Alkyl-Hybrid ImidazoleButyl35.2Moderate
Aryl-Hybrid BenzimidazoleBenzyl8.4High (Skov-3 specific)

(Data extrapolated from structural SAR trends reported by Song et al.)[4]

SAR in Inflammation: 5-Lipoxygenase (5-LOX) Inhibitors

The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation[6]. 7 developed a series of 2-substituted 5-benzofuran hydroxamic acids as rigid, potent 5-LOX inhibitors[7].

Causality in Design: The hydroxamic acid group at C-5 acts as a bidentate ligand to chelate the active-site iron (


) of 5-LOX. Meanwhile, the C-2 substituent dictates the molecule's spatial orientation within the highly hydrophobic arachidonic acid-binding pocket[6].

The SAR established that enhancing lipophilicity near the C-2 position increases in vitro enzyme inhibition but drastically reduces oral bioavailability due to poor aqueous solubility[7]. To counteract this, incorporating small polar substituents (e.g., urea, methoxymethylene) on the acyl group restores the HLB, leading to consistent in vivo oral activity[8]. The most potent in vivo compound, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea, achieved an ED


 of 10.3 mg/kg[7].
Table 2: 5-LOX Inhibition by 2-Substituted 5-Benzofuran Hydroxamic Acids
Compound IDC-2 SubstituentC-5 Acyl GroupIn Vitro IC

(nM)
In Vivo ED

(mg/kg)
12 PhenylFurancarboxamide40Poor oral activity
17 3,4,5-TrimethoxyphenylOxopentanoate40Poor oral activity
20 PhenylUrea7510.3 (High oral activity)

(Data sourced from Ohemeng et al.)[7]

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate LT Leukotrienes (LTB4, LTC4) (Inflammation) LOX->LT Enzymatic Conversion Inhibitor 2-Substituted Benzofuran Hydroxamic Acids Inhibitor->LOX Competitive Inhibition

Mechanism of 5-LOX inhibition by benzofuran derivatives.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 2-Substituted Benzofurans (Rap-Stoermer Reaction)

Causality: This base-catalyzed condensation between a salicylaldehyde and an


-halo ketone/ester is highly efficient. The base deprotonates the phenol, initiating an S

2 attack on the halide, followed by intramolecular aldol condensation and dehydration to yield the stable aromatic system[2].
  • Preparation: Dissolve 1.0 eq of substituted salicylaldehyde and 1.1 eq of the

    
    -halo compound (e.g., ethyl bromoacetate) in anhydrous N,N-dimethylformamide (DMF).
    
  • Base Addition: Add 2.0 eq of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). The K
    
    
    CO
    
    
    acts as a non-nucleophilic base to generate the reactive phenoxide ion without causing unwanted side reactions.
  • Reaction: Stir the mixture at 80°C under an inert nitrogen atmosphere for 4-6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 4:1) to ensure complete consumption of the starting material.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (

    
    ). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Validation: Purify via silica gel column chromatography. Confirm the structure using

    
    H-NMR (identifying the characteristic C-3 furan proton singlet around 
    
    
    
    7.0-7.5 ppm) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of the yellow tetrazolium dye MTT to purple formazan by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable proxy for cell viability and compound cytotoxicity.

  • Cell Seeding: Seed target cancer cells (e.g., Skov-3) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    incubator to allow attachment.
  • Treatment: Treat cells with varying concentrations of the synthesized 2-substituted benzofurans (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced toxicity. Include a positive control (e.g., Cisplatin or 5-Fluorouracil) and a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis (viability vs. log[concentration]).
    

Workflow Design Rational Design SAR Analysis Docking Synthesis Chemical Synthesis Salicylaldehyde Alkylation/Cyclization Design->Synthesis Screening In Vitro Screening MTT Assay Enzyme Inhibition Synthesis->Screening InVivo In Vivo Validation Efficacy ADMET Screening->InVivo

Conceptual workflow for the synthesis and evaluation of benzofurans.

Conclusion

The 2-substituted benzofuran scaffold remains a cornerstone of rational drug design. By carefully modulating the steric and electronic properties at the C-2 position, researchers can fine-tune both the pharmacodynamics (e.g., target affinity for kinases or 5-LOX) and pharmacokinetics (e.g., oral bioavailability). The integration of robust synthetic methodologies with systematic biological screening continues to unlock the therapeutic potential of these versatile heterocycles.

References

  • BenchChem. Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis. BenchChem. 1

  • Song, W.-J., Yang, X.-D., et al. (2012). Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. RSC Advances, 2, 4612-4615. 4

  • Ohemeng, K. A., et al. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 37(21), 3663-3667.7

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2730. 3

  • Kamal, M., et al. (2023). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Medicinal Chemistry. 2

Sources

Whitepaper: Solubility Profiling of 1,3-Benzodioxole, 5-(2-benzofuranyl)- in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Benzodioxole, 5-(2-benzofuranyl)- (also known as 2-(1,3-benzodioxol-5-yl)benzofuran; C₁₅H₁₀O₃) is a highly conjugated, rigid heterocyclic compound. Its structural core, featuring a benzofuran moiety linked to a methylenedioxyphenyl group, presents unique solvation mechanics. Understanding its solubility in organic solvents is critical for downstream applications in drug development, materials science, and synthetic scale-up. This guide provides an in-depth technical framework for predicting and empirically validating the solubility of this compound using advanced thermodynamic models and self-validating experimental protocols.

Structural and Thermodynamic Solvation Mechanics

The solubility of an organic molecule is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, the solvation profile is governed by three distinct structural features:

  • Extensive

    
    -Conjugation:  The planar nature of the two aromatic ring systems promotes strong 
    
    
    
    stacking in the solid state. This results in a high crystal lattice energy that must be overcome by the solvent.
  • Lack of Hydrogen Bond Donors (HBD): The molecule contains no hydroxyl (-OH) or amine (-NH) groups, rendering it entirely incapable of donating hydrogen bonds.

  • Weak Hydrogen Bond Acceptors (HBA): The three ether oxygens (one in the benzofuran ring, two in the benzodioxole ring) act as weak hydrogen bond acceptors, allowing for limited polar interactions.

Because of these features, highly polar protic solvents (like water or methanol) are energetically unfavorable for solvation, while moderately polar, highly polarizable aprotic solvents provide the optimal thermodynamic environment.

Predictive Solubility Modeling via Hansen Parameters

To rationally select organic solvents without relying on trial-and-error, we apply the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy of a substance into three measurable components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[1].

For highly conjugated organic semiconductors and lipophilic heterocycles like our target compound, the dispersion parameter (


) is typically high (

) due to the polarizable

-electron cloud[2]. The distance between the solute and the solvent in this 3D space, known as the Hansen distance (

), dictates miscibility. A smaller

indicates a higher likelihood of dissolution, calculated via the equation:

[3].

HSP_Logic Target 1,3-Benzodioxole, 5-(2-benzofuranyl)- Dispersion High Dispersion (δD) Target->Dispersion Polarity Moderate Polarity (δP) Target->Polarity HBond Low H-Bonding (δH) Target->HBond Solvents Optimal Solvents: DCM, THF, Toluene Dispersion->Solvents Polarity->Solvents HBond->Solvents

Caption: Hansen Solubility Parameter (HSP) logical mapping for optimal solvent selection.

Quantitative Data: Predicted Solubility Profiles

Based on the HSP logic, the following table summarizes the predicted solubility of 1,3-Benzodioxole, 5-(2-benzofuranyl)- across standard organic solvents.

Solvent

(MPa

)

(MPa

)

(MPa

)
Solvation MechanismPredicted Solubility
Dichloromethane (DCM) 17.07.37.1Matches high polarizability; weak HBA interaction.Very High (>50 mg/mL)
Tetrahydrofuran (THF) 16.85.78.0Disrupts lattice via strong dipole interactions.Very High (>50 mg/mL)
Toluene 18.01.42.0Strong

dispersion matching; low polarity.
High (10 - 50 mg/mL)
Methanol 15.112.322.3Severe

mismatch; solvent self-association.
Low (<1 mg/mL)
Hexane 14.90.00.0Insufficient dispersion forces to break lattice.Low (<1 mg/mL)

Empirical Determination: The Isothermal Shake-Flask Methodology

While predictive models guide solvent selection, empirical validation is mandatory. The OECD 105 Test Guideline is formally recognized for aqueous systems, but its core thermodynamic principles—specifically the shake-flask method—serve as the gold standard for determining the solubility of difficult-to-test lipophilic substances in organic solvents[4][5].

Causality and Experimental Design

A critical failure point when measuring the solubility of highly lipophilic, rigid compounds is the generation of microcrystals. The shake-flask method is prone to the formation of microcrystalline suspensions due to high agitation[5]. If these suspended particles are not properly separated, they are quantified as "dissolved" solute, artificially inflating the solubility value. To counter this, our protocol utilizes a "supersaturation and thermal decay" approach combined with strict temperature-controlled centrifugation.

ShakeFlask Step1 1. Saturation Add excess solute Step2 2. Isothermal Agitation Shake at 30°C (48h) Step1->Step2 Step3 3. Thermal Equilibration Rest at 25°C (24h) Step2->Step3 Step4 4. Phase Separation Isothermal Centrifugation Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.

Step-by-Step Protocol
  • Preparation (Excess Solute): Add an excess amount of 1,3-Benzodioxole, 5-(2-benzofuranyl)- (e.g., 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial. Causality: An excess ensures that the solvent reaches maximum thermodynamic capacity, leaving solid material in equilibrium with the solution.

  • Kinetic Agitation (30°C): Place the vials in an orbital shaker set to 30°C and agitate at 300 RPM for 48 hours. Causality: The slightly elevated temperature and mechanical energy overcome the kinetic activation barrier of dissolution, ensuring complete saturation.

  • Thermal Equilibration (25°C): Transfer the vials to a static incubator at exactly 25.0°C for 24 hours. Causality: This step forces any supersaturated solute to precipitate out of the solution and allows kinetic microcrystals to settle, ensuring the system reflects true thermodynamic equilibrium at standard room temperature.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes using a temperature-controlled rotor set strictly to 25.0°C . Causality: Standard centrifuges generate frictional heat. If the sample heats up during centrifugation, the equilibrium shifts, dissolving microcrystals and ruining the measurement's accuracy.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify the concentration using HPLC-UV against a known calibration curve.

The Self-Validating System

To guarantee scientific integrity, this protocol operates as a self-validating system. You must sample the supernatant at two distinct time points: 48 hours and 72 hours .

  • Validation Rule: Calculate the concentration variance between the two time points. If the variance is <5% , thermodynamic equilibrium is confirmed, and the data is valid. If the variance is >5% , the system is still in a kinetic flux, and agitation/equilibration must be extended.

References

  • National Institutes of Health (NIH)
  • Technical University of Denmark (DTU)
  • American Chemical Society (ACS Publications)
  • Hansen solubility parameter Wikipedia URL
  • Hansen Solubility Parameters (HSP)

Sources

Unveiling the Quantum Mechanics of Benzofuran: A Theoretical Modeling Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Benzofuran Modeling

Benzofuran is a privileged bicyclic heterocyclic scaffold consisting of fused benzene and furan rings. Its structural versatility has made it a cornerstone in the development of novel therapeutics, including anticancer, antimicrobial, and antiviral agents[1]. In modern drug discovery, empirical synthesis is heavily augmented by theoretical modeling. Density Functional Theory (DFT) provides a rigorous quantum mechanical framework to elucidate the electronic properties, structural stability, and reactivity profiles of benzofuran derivatives prior to in vitro testing[2].

By understanding the causality behind molecular behavior at the sub-atomic level, researchers can rationally design ligands with optimized pharmacodynamics, reducing both R&D costs and time-to-market.

The Causality of Computational Selection in DFT

As an application scientist, selecting the correct functional and basis set is not arbitrary; it is a delicate balance between computational cost and quantum mechanical accuracy.

  • Functional Selection: The hybrid generalized gradient approximation (GGA) functional, B3LYP , is the gold standard for benzofuran modeling. It accurately captures the exchange-correlation energies necessary for conjugated aromatic systems, providing an optimal balance of accuracy and computational efficiency[2].

  • Basis Set Selection: The 6-311+G(d,p) basis set is highly recommended. The inclusion of diffuse functions ("+") is non-negotiable when modeling the highly electronegative oxygen atom in the furan ring. It allows the electron cloud to expand, accurately depicting lone-pair interactions and potential anionic states[2]. The polarization functions ("d,p") account for the asymmetry of the electron distribution during chemical bonding, which is critical for mapping precise interaction sites.

Standardized Workflow for Electronic Property Modeling

To ensure self-validating and reproducible results, the following computational protocol must be strictly adhered to:

Step 1: Initial Coordinate Generation

Generate the 3D molecular structure of the benzofuran derivative using molecular drawing software (e.g., GaussView). Pre-optimize the structure using molecular mechanics (e.g., MMFF94) to resolve severe steric clashes before quantum mechanical treatment.

Step 2: Quantum Mechanical Geometry Optimization

Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16). Run the optimization at the DFT/B3LYP/6-311+G(d,p) level in both the gas phase and a simulated physiological solvent (using the Polarizable Continuum Model, PCM)[2].

  • Causality: Solvent polarity significantly alters molecular geometry. For instance, the C(3)–C(4) bond length in 1-benzofuran can decrease drastically from 1.444 Å in the gas phase to 1.078 Å in an aqueous environment, fundamentally shifting the molecule's reactivity profile[2].

Step 3: Vibrational Frequency Analysis

Execute a frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state[3].

Step 4: Extraction of Frontier Molecular Orbitals (FMOs)

Extract the energies of the Highest Occupied Molecular Orbital (


) and Lowest Unoccupied Molecular Orbital (

). Calculate the energy bandgap (

) to evaluate kinetic stability[4].
Step 5: Topological and Electrostatic Mapping

Export the formatted checkpoint file (.fchk) to a wavefunction analysis tool like Multiwfn[5]. Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (red/negative) and electrophilic (blue/positive) regions.

Visualization of the Computational Workflow

G N1 1. Molecular Input (3D Coordinate Generation) N2 2. Geometry Optimization (DFT/B3LYP/6-311+G**) N1->N2 N3 3. Frequency Analysis (Zero Imaginary Frequencies) N2->N3 N4 4. Electronic Properties (FMOs, Bandgap, Reactivity) N3->N4 N5 5. Topological Analysis (MEP, ELF, Hirshfeld) N4->N5

Caption: Step-by-step theoretical modeling workflow for benzofuran derivatives.

Quantitative Analysis of Benzofuran Electronic Properties

The HOMO-LUMO energy gap is a critical determinant of a molecule's kinetic stability and chemical reactivity. A large bandgap indicates a "hard" molecule with high chemical stability and low polarizability. Conversely, a narrow bandgap characterizes a "soft," highly reactive molecule prone to electron transfer[6].

Table 1: Comparative Electronic Properties of Selected Benzofuran Derivatives
Compound Class

(eV)

(eV)
Bandgap

(eV)
Reference
7-methoxy-benzofuran-2-carboxylic acidN/AN/A4.189[3]
N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide-6.312-2.7953.517[4]
Benzofuran derivative (Catalyst 4A)-5.904-2.8843.020[7]
Benzofuran coumarin derivative-7.119-4.9992.350[8]

From the FMO energies, we derive global reactivity descriptors using Koopmans' theorem[7]:

  • Chemical Potential (

    
    ): 
    
    
    
  • Global Hardness (

    
    ): 
    
    
    
  • Global Softness (

    
    ): 
    
    
    

Pharmacological Correlation: In a recent study evaluating benzofuran-triazole hybrids against the Hepatitis C Virus (HCV) NS5B polymerase, compound BF-12 exhibited a high energy gap, indicating high chemical stability. Meanwhile, compound BF-9 showed a lower gap, implying higher ease of charge transfer and reactivity, making it a highly potent candidate for target inhibition[6].

Advanced Topological Analysis: ELF and LOL

Beyond basic FMOs, understanding the spatial localization of electrons is vital for predicting pharmacodynamic interactions. Using Multiwfn, we analyze the Electron Localization Function (ELF) and Localized Orbital Locator (LOL)[5].

These topological analyses visualize electron density and covalent bonding characteristics, revealing significant electron localization within the conjugated


-system of the benzofuran core. This high electron density facilitates strong 

stacking and hydrophobic interactions with target protein residues, a mechanism proven crucial in the binding of benzofuran derivatives to the VEGFR-2 kinase domain in non-small cell lung cancer models[9].

Bridging Quantum Mechanics to Drug Development

The ultimate goal of theoretical modeling is to streamline empirical drug discovery. Electrostatic potential maps directly inform molecular docking simulations by highlighting the exact atomic sites prone to hydrogen bonding. For instance, in benzofuran coumarin derivatives, the most electronegative sites are consistently localized on the oxygen atoms, serving as primary hydrogen bond acceptors when interacting with biological targets[8].

By computationally pre-screening benzofuran libraries, researchers can prioritize the synthesis of derivatives with optimal bandgaps, favorable solvation energies, and precise electrostatic profiles, thereby engineering self-validating pipelines for next-generation therapeutics.

References

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Publishing. 2

  • Exploring molecular properties of a novel benzofuran derivative using density functional theory. Jetir.Org. 3

  • Computational Investigation on 4-(2-Oxo-2H-benzo[h] chromen-4-ylmethoxy)-benzaldehyde Benzofuran Coumarin Derivative. AIP Publishing. 8

  • An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches. MDPI. 6

  • Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method. Emerald Publishing. 4

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis. 9

  • Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. ACS Omega. 7

  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. ResearchGate. 1

  • Investigation of the electronic effect of 2-phenylbenzofuran-3-ol derivatives on the protein conformation-induced aggregation. ResearchGate. 5

Sources

Methodological & Application

Application Note: Synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)- via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the robust synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)- (also known as 2-(3,4-methylenedioxyphenyl)benzofuran) utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol.

The target scaffold—a 2-arylbenzofuran—is a privileged structure in medicinal chemistry, frequently associated with anti-inflammatory, antioxidant, and anticancer activities (e.g., Egonol analogs). While various routes exist (e.g., Sonogashira coupling followed by cyclization), the Suzuki coupling of a pre-formed benzofuran core with an aryl boronic acid offers superior regiocontrol, functional group tolerance, and scalability.

This guide prioritizes a self-validating workflow , emphasizing the use of 2-bromobenzofuran and 3,4-(methylenedioxy)phenylboronic acid . This specific disconnection minimizes protodeboronation side-reactions often seen with heteroaryl boronic acids.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C2–C1' bond between the benzofuran and the benzodioxole rings.

Reaction Scheme

ReactionScheme SM1 2-Bromobenzofuran (Electrophile) Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 equiv) SM1->Cat SM2 3,4-(Methylenedioxy)phenylboronic acid (Nucleophile) SM2->Cat Prod 1,3-Benzodioxole, 5-(2-benzofuranyl)- (Target) Cat->Prod DME/H2O (2:1) Reflux, 8-12h

Figure 1: Retrosynthetic disconnection and forward reaction scheme.

Strategic Rationale
  • Coupling Partners: We utilize 2-bromobenzofuran as the electrophile. While 2-benzofuranylboronic acids exist, they are prone to rapid protodeboronation under basic aqueous conditions. The aryl boronic acid (benzodioxole derivative) is significantly more stable.

  • Catalyst System: Pd(PPh3)4 (Tetrakis) is selected for its reliability with aryl bromides. It provides a heterogeneous active species that is robust against oxygen traces compared to electron-rich phosphine ligands, though inert atmosphere is still required.

  • Base & Solvent: A biphasic system (DME/Water with Na2CO3 ) is chosen to ensure solubility of the boronic acid while maintaining a high enough reflux temperature (~85°C) to drive the catalytic cycle.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-Bromobenzofuran 197.031.01.97 g (10 mmol)Electrophile
3,4-(Methylenedioxy)phenylboronic acid 165.941.21.99 g (12 mmol)Nucleophile
Pd(PPh3)4 1155.560.03346 mgCatalyst
Sodium Carbonate (Na2CO3) 105.992.02.12 gBase
1,2-Dimethoxyethane (DME) --40 mLSolvent
Deionized Water --20 mLCo-solvent
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Degassing: In a separate flask, combine DME (40 mL) and Water (20 mL). Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.

  • Charging: To the reaction RBF, add 2-Bromobenzofuran (1.97 g), Boronic Acid (1.99 g), and Na2CO3 (2.12 g).

  • Catalyst Addition: Add Pd(PPh3)4 (346 mg) quickly.

  • Solvent Transfer: Transfer the degassed solvent mixture to the RBF via syringe or cannula under positive inert gas pressure.

Step 2: Reaction Execution
  • Heating: Place the flask in a pre-heated oil bath at 85°C .

  • Monitoring: Stir vigorously. The reaction typically turns from yellow to black (formation of Pd black) as it progresses.

  • TLC Control: Monitor after 4 hours using TLC (Hexane/EtOAc 9:1).

    • Rf (Product): ~0.6 (Fluorescent under UV).

    • Rf (SM Bromide): ~0.8.[1]

    • Endpoint: Disappearance of the bromide spot. Typical time: 8–12 hours .

Step 3: Workup & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Quench: Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Drying: Combine organic layers, wash with Brine (sat. NaCl, 50 mL), and dry over anhydrous MgSO4 . Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes (100%) to Hexanes/EtOAc (95:5).

    • Note: The product is non-polar; elutes early.

Mechanistic Pathway (Catalytic Cycle)[4]

Understanding the cycle allows for effective troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzofuran TransMet Transmetallation (Base Activation) OxAdd->TransMet + Boronate Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Target Molecule

Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting key intermediates.

Quality Control & Characterization

Expected Analytical Data
TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white crystalline solidHigh purity. Yellowing indicates Pd contamination.
1H NMR (CDCl3)

6.01 (s, 2H, -OCH2O-)
Characteristic methylenedioxy singlet.
1H NMR (CDCl3)

6.80–7.60 (m, 8H)
Aromatic protons (Benzofuran + Benzodioxole).
13C NMR

101.3 ppm
Methylenedioxy carbon.
HRMS (ESI+) [M+H]+ calc. 239.06Confirms molecular formula C15H10O3.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Oxygen poisoning of CatalystEnsure rigorous degassing. Switch to Pd(dppf)Cl2 if problem persists.
Homocoupling (Biaryl) Excess Boronic Acid + O2Reduce Boronic Acid to 1.05 equiv; check inert lines.
Unreacted Bromide Catalyst DeactivationAdd 1-2 mol% fresh catalyst after 6 hours.
Protodeboronation Base too strong / Temp too highSwitch base to K3PO4; lower temp to 70°C.

References

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018, 23(10), 2450.[1] [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. Arkivoc, 2013.[3] [Link]

  • General Procedure for Suzuki Coupling of 2-Halobenzofurans. SciSpace. [Link]

Sources

Application of Benzofuran Derivatives in Cancer Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology for their remarkable diversity of biological activities and mechanisms of action.[1][3][4] This guide provides an in-depth exploration of the application of these compounds in cancer research, offering both mechanistic insights and detailed, field-proven protocols for their evaluation.

Mechanistic Diversity: The Multifaceted Anticancer Activity of Benzofurans

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for targeting different facets of cancer biology.[5][6][7] Key mechanisms include the inhibition of tubulin polymerization, modulation of protein kinase activity, and the induction of programmed cell death (apoptosis).

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division.[8] Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and subsequent apoptosis.[8][9][10] This mechanism is shared by clinically successful anticancer drugs like vinca alkaloids and taxanes.

A notable example is the derivative 17g , a 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole compound, which has been shown to inhibit tubulin polymerization and induce apoptosis in A549 lung cancer cells.[8] Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin, sterically hindering the assembly of microtubules.[8]

cluster_0 Microtubule Dynamics cluster_1 Benzofuran Derivative Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Benzofuran Benzofuran Derivative (e.g., at Colchicine Site) Inhibition Benzofuran->Inhibition Inhibition->Microtubule Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibition->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Targeting Cellular Signaling: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[11] Benzofuran derivatives have been developed as inhibitors of various protein kinases, including:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[5] Certain benzofuran derivatives have shown potent VEGFR-2 inhibitory activity.[5]

  • CDKs: Cyclin-Dependent Kinases, such as CDK2, are crucial for cell cycle progression. Novel 3-(piperazinylmethyl)benzofuran derivatives have been identified as type II CDK2 inhibitors.[6]

  • mTOR: The mammalian Target of Rapamycin is a central regulator of cell growth and proliferation. Benzofuran derivatives have been developed as inhibitors of the mTOR signaling pathway.[9][12]

cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by Benzofurans Growth Factor Growth Factor Receptor Tyrosine Kinase RTK (e.g., VEGFR-2) Growth Factor->Receptor Tyrosine Kinase Downstream Kinases Downstream Kinases (e.g., mTOR, CDK2) Receptor Tyrosine Kinase->Downstream Kinases Cell Proliferation Cell Proliferation Downstream Kinases->Cell Proliferation Benzofuran Kinase Inhibitor Benzofuran Kinase Inhibitor Inhibition_RTK Benzofuran Kinase Inhibitor->Inhibition_RTK Inhibition_Downstream Benzofuran Kinase Inhibitor->Inhibition_Downstream Inhibition_RTK->Receptor Tyrosine Kinase Inhibits Inhibition_Downstream->Downstream Kinases Inhibits

Caption: General mechanism of protein kinase inhibition by benzofuran derivatives.

Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Benzofuran derivatives have been shown to trigger apoptosis through various pathways:

  • Mitochondrial Dysfunction: Some derivatives can induce apoptosis by causing mitochondrial dysfunction and endoplasmic reticulum stress.[13]

  • p53-Independent Pathways: Certain benzofuran-2-acetic ester derivatives induce apoptosis by upregulating the p21Cip/WAF1 gene in a p53-independent manner, suggesting their potential in tumors with mutated p53.[14]

  • ROS Generation: The novel benzofuran derivative Moracin N has been found to induce both autophagy and apoptosis through the generation of reactive oxygen species (ROS) in lung cancer cells.[15]

  • Bax/Bcl-2 Ratio: An increased Bax/Bcl-2 ratio, indicative of a pro-apoptotic state, has been observed in breast cancer cells treated with benzofuran derivatives.[14]

Application Notes & Protocols: From Bench to Preclinical Models

The following section provides detailed protocols for the in vitro and in vivo evaluation of novel benzofuran derivatives. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro Evaluation of a Novel Benzofuran Derivative

This workflow outlines the initial screening and characterization of a new benzofuran derivative for its anticancer properties.

Start Start: Novel Benzofuran Derivative Cell_Viability Cell Viability Assay (MTT/SRB) Start->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Apoptotic Markers, Kinase Activity Assay) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis End End: Characterized Derivative Data_Analysis->End

Caption: Workflow for the in vitro evaluation of a novel benzofuran derivative.

Objective: To determine the cytotoxic effect of a benzofuran derivative on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzofuran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the induction of apoptosis by the benzofuran derivative.

Materials:

  • Cancer cells treated with the benzofuran derivative (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the benzofuran derivative for 24-48 hours. Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Assessment in a Xenograft Model

Objective: To evaluate the antitumor efficacy of a benzofuran derivative in a preclinical animal model.

Protocol 2.2.1: Xenograft Tumor Model

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., A549)

  • Matrigel (optional)

  • Benzofuran derivative formulation for injection (e.g., in a vehicle of saline with 5% DMSO and 10% Solutol HS 15)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups (n=5-8 per group). Administer the benzofuran derivative (e.g., via intraperitoneal injection) at predetermined doses and schedules (e.g., daily for 14 days). The control group receives the vehicle only.

  • Efficacy Evaluation: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
ACDB JJ012 (Chondrosarcoma)4.9Induction of apoptosis[13]
Derivative 12 SiHa (Cervical)1.10G2/M arrest, apoptosis[9][16]
Derivative 12 HeLa (Cervical)1.06G2/M arrest, apoptosis[9][16]
Compound 8d A549 (Lung)0.43Induction of apoptosis[17]
Compound 17g HCT116 (Colon)0.57Tubulin polymerization inhibitor[8]
Compound 36 A549 (Lung)0.06Tubulin polymerization inhibitor[10]
Compound 9h Panc-1 (Pancreatic)0.94CDK2 inhibitor[6]

Conclusion and Future Perspectives

Benzofuran derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple, critical pathways in cancer progression, including cell division, signaling, and survival, underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on exploring novel drug delivery systems to improve their pharmacokinetic profiles and minimize off-target effects. The protocols and insights provided in this guide are intended to facilitate the continued exploration and development of this important class of molecules in the fight against cancer.

References

  • Tsai, C.-H., et al. (2019). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncology Letters. Available at: [Link]

  • De Amicis, F., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Gaber, M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, R., & Rawat, M. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Ostath, O., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • Li, Y., et al. (2020). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Medicinal Chemistry Research. Available at: [Link]

  • Sun, Y., et al. (2020). A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers in Oncology. Available at: [Link]

  • Iqbal, A., et al. (2023). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules. Available at: [Link]

  • Zhang, X., et al. (2020). Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem. Available at: [Link]

  • Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. Available at: [Link]

  • Abd El-Karim, S. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abd El-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Napiórkowska, M., et al. (2021). The effect of the benzofuran derivatives on ROS generation in K562... ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Iqbal, A., et al. (2023). Structures of some synthetic anticancer benzofuran derivatives. ResearchGate. Available at: [Link]

  • El-Subbagh, H. I., et al. (2021). The structure of some tubulin assembly inhibitors containing indole or benzofuran. ResearchGate. Available at: [Link]

  • Heffeter, P., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. Available at: [Link]

  • Avetisyan, A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Cichońska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

Sources

Technical Evaluation of 1,3-Benzodioxole Derivatives as Selective Auxin Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of synthetic auxin agonists has historically relied on indole (IAA) or phenoxy (2,4-D) scaffolds.[1] Recent advances in structure-activity relationship (SAR) studies have identified 1,3-benzodioxole (methylenedioxybenzene) as a potent bioisostere for the indole ring system. Specifically, N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives (exemplified by the lead compound K-10 ) have emerged as high-affinity agonists for the TIR1/AFB auxin receptor family.

Unlike traditional herbicides that cause lethal auxin overdose (epinasty/senescence), specific benzodioxole derivatives demonstrate a unique capacity to promote root system architecture (RSA) —enhancing lateral root proliferation and primary root elongation at physiological concentrations where traditional synthetic auxins (NAA) may exhibit toxicity.

This guide details the validation pipeline for these derivatives, moving from in silico molecular docking to in vitro receptor assembly and in vivo phenotypic quantification.

Mechanism of Action: The "Molecular Glue" Paradigm[2][3]

The 1,3-benzodioxole agonist acts as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressor.

  • Ligand Binding: The benzodioxole moiety occupies the hydrophobic pocket of TIR1, mimicking the indole ring of IAA.

  • Complex Assembly: The ligand creates a continuous interface that recruits the Aux/IAA degron (Domain II).

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates Aux/IAA.[2]

  • Transcriptional Release: The 26S proteasome degrades Aux/IAA, freeing ARF (Auxin Response Factors) to initiate transcription of auxin-responsive genes (e.g., GH3, LBD).

DOT Visualization: Signal Transduction Pathway

AuxinSignaling Agonist 1,3-Benzodioxole (e.g., K-10) Complex Ternary Complex (TIR1-Agonist-Aux/IAA) Agonist->Complex Binding TIR1 TIR1 Receptor (F-Box) TIR1->Complex Binding AuxIAA Aux/IAA Repressor AuxIAA->Complex Recruitment Ubiquitin Ubiquitination (SCF E3 Ligase) Complex->Ubiquitin Stabilization Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tagging ARF ARF Transcription Factors (Active) Proteasome->ARF Repressor Removal GeneExp Root Growth Genes (LBD, EXPANSIN) ARF->GeneExp Activation

Caption: The 1,3-benzodioxole agonist bridges TIR1 and Aux/IAA, triggering the degradation of the repressor and subsequent gene activation.[3]

Application Note 1: In Silico Molecular Docking

Before synthesis, the binding affinity of benzodioxole derivatives to the TIR1 pocket must be predicted relative to IAA and NAA.

Protocol A: AutoDock Vina Setup for TIR1

Objective: Calculate binding energy (


) and visualize ligand pose.
  • Protein Preparation:

    • Download Crystal Structure of TIR1 from PDB (ID: 2P1Q or 2P1P ).

    • Remove water molecules and co-crystallized IAA using PyMOL/Chimera.

    • Critical Step: Retain the Inositol Hexakisphosphate (InsP6) cofactor; it is structural and essential for the pocket integrity.

    • Add polar hydrogens and Kollman charges.

  • Ligand Preparation:

    • Construct the 1,3-benzodioxole derivative (e.g., K-10) in 3D.

    • Minimize energy (MM2 force field).

    • Set rotatable bonds (focus on the thio-acetamide linker).

  • Grid Box Generation:

    • Center the grid on the original IAA binding site (approx. coordinates: X=12.5, Y=15.2, Z=8.5 for 2P1Q).

    • Dimensions:

      
       Å.
      
  • Running Simulation:

    • Run AutoDock Vina with exhaustiveness set to 8.

    • Success Criteria: Binding energy should be

      
       kcal/mol (IAA is typically 
      
      
      
      to
      
      
      kcal/mol). K-10 often exhibits energies
      
      
      kcal/mol due to
      
      
      -
      
      
      stacking with Phe82 and Trp350.

Application Note 2: In Vitro Pull-Down Assay (The "Glue" Test)

This is the definitive assay to prove the compound acts as an agonist (glue) rather than a competitive antagonist.

Protocol B: GST-TIR1 / His-Aux/IAA Interaction

Objective: Demonstrate that the benzodioxole derivative promotes the physical association of TIR1 and Aux/IAA.

Materials:

  • Recombinant GST-TIR1 (expressed in insect cells/Sf9; E. coli expression is often insoluble).

  • Recombinant His6-Aux/IAA (e.g., IAA7 or IAA3 domain II).

  • Glutathione Sepharose 4B beads.

  • Test Compounds: DMSO (Neg), IAA (Pos), K-10 (Test).

Step-by-Step Methodology:

  • Immobilization:

    • Incubate

      
       GST-TIR1 with 
      
      
      
      Glutathione Sepharose beads in Binding Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% NP-40) for 1 hour at 4°C.
    • Wash beads

      
       with Binding Buffer.
      
  • Ligand Incubation:

    • Prepare reaction mix: Immobilized GST-TIR1 + His-Aux/IAA (

      
      ) + Test Compound (
      
      
      
      to
      
      
      ).
    • Control: Include a "No Compound" (DMSO only) control.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Elution and Detection:

    • Wash beads

      
       with Binding Buffer (crucial to remove non-specific binding).
      
    • Elute proteins with

      
       SDS-PAGE loading buffer; boil for 5 mins.
      
    • Western Blot: Probe with Anti-His antibody .

Interpretation:

  • Agonist (K-10): Strong Anti-His band visible (similar to or stronger than IAA).

  • Antagonist/Inactive: No Anti-His band (similar to DMSO control).

Application Note 3: In Vivo Phenotypic Screening

Benzodioxole agonists often show a distinct "root promoting" phenotype compared to the "root inhibiting" phenotype of high-dose auxins.

Protocol C: Arabidopsis Root Architecture Assay

Objective: Quantify primary root elongation and lateral root density.

Experimental Setup:

  • Plant Material: Arabidopsis thaliana Col-0 (WT) and tir1-1 (mutant control).

  • Media: 1/2 MS medium, 1% sucrose, 0.8% phytagel.

Workflow:

  • Stratification: Vernalize seeds at 4°C for 2 days.

  • Germination: Grow vertically for 4 days on compound-free media.

  • Transfer (Treatment): Transfer seedlings to plates containing the benzodioxole derivative at a log-scale concentration range (

    
    ).
    
    • Comparator: Include NAA and IAA plates at identical concentrations.

  • Imaging: Scanned at Day 4 and Day 8 post-transfer.

Data Analysis Parameters:

  • Primary Root Length (PRL): Measure utilizing ImageJ/Fiji (NeuronJ plugin).

  • Lateral Root Number (LRN): Count emerged lateral roots.

  • Root Hair Density: Visual inspection of the root tip.

Protocol D: DR5:GUS Transcriptional Activation

Objective: Visualize spatial distribution of auxin signaling activation.

  • Incubation: Immerse 5-day-old DR5:GUS transgenic seedlings in liquid 1/2 MS media containing

    
     benzodioxole derivative for 4–6 hours.
    
  • Staining: Vacuum infiltrate with GUS staining solution (1 mM X-Gluc, 50 mM sodium phosphate buffer, 0.1% Triton X-100).

  • Clearing: Incubate overnight at 37°C, then clear chlorophyll with 70% ethanol.

  • Observation: Blue precipitate in the root apical meristem (RAM) indicates TIR1 activation.

Data Presentation & Expected Results

Comparative Activity Profile (Example Data)
Parameter1,3-Benzodioxole (K-10)NAA (Synthetic Standard)IAA (Natural Auxin)
Binding Energy (TIR1)

kcal/mol

kcal/mol

kcal/mol
Pull-Down Intensity High (+++)High (+++)Moderate (++)
Primary Root (

)
Promoted (+20%) Inhibited (-40%)Inhibited (-15%)
Lateral Root Density IncreasedIncreasedIncreased
Metabolic Stability HighHighLow

Note: The ability of specific benzodioxole derivatives to promote primary root growth while maintaining lateral root induction is a key differentiator from NAA, which often stunts primary roots at effective concentrations.

DOT Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Step1 Scaffold Selection (1,3-Benzodioxole) Step2 In Silico Docking (AutoDock Vina) Step1->Step2 Step3 Chemical Synthesis Step2->Step3 Top Hits Step4 TIR1 Pull-Down (Binding Validation) Step3->Step4 Step5 Root Phenotyping (Arabidopsis) Step4->Step5 Confirmed Binders Step6 DR5:GUS Assay (Transcriptional Output) Step5->Step6

Caption: Integrated workflow for identifying and validating benzodioxole-based auxin agonists.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.

  • Wang, R., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 904332.

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485.

  • Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.[1][2][4][5] Nature, 435(7041), 441-445.[4] [4]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

Application Note: Benzofuran Derivatives in Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Overview

Benzofuran derivatives represent a class of high-performance fluorophores characterized by a rigid bicyclic structure that minimizes non-radiative decay, resulting in exceptional quantum yields (


) and photostability. Unlike conventional cyanine or fluorescein dyes, benzofurans exhibit significant solvatochromism  and Intramolecular Charge Transfer (ICT)  capabilities. These properties allow them to act as "smart" environmental sensors, shifting their emission spectra based on local polarity (e.g., lipid droplets) or viscosity (e.g., protein aggregates).

This guide details the application of benzofuran scaffolds for amyloid-beta (A


) detection  in Alzheimer’s research and lipid droplet (LD) tracking  in metabolic studies.

Mechanism of Action

Photophysics: The ICT Mechanism

The core utility of benzofuran dyes stems from their donor-acceptor (D-


-A) architecture. The benzofuran ring often acts as an electron-rich donor or a rigid 

-bridge.
  • Ground State: The molecule is relatively non-polarized.

  • Excited State: Upon photoexcitation, electron density shifts from the donor (e.g., dimethylamino group) to the acceptor (e.g., nitrile or benzofuran core), creating a highly polarized ICT state.

  • Environmental Sensitivity: In polar solvents (water), the ICT state is stabilized, often leading to fluorescence quenching (Aggregation-Caused Quenching or ACQ). In non-polar environments (lipid cores, hydrophobic protein pockets), the dye emits brightly (Aggregation-Induced Emission or AIE-like behavior).

Binding Kinetics
  • Amyloid Binding: 2-Phenylbenzofuran derivatives mimic the structure of Thioflavin T but with higher blood-brain barrier (BBB) permeability. They intercalate into the

    
    -sheet grooves of amyloid fibrils, restricting molecular rotation and activating fluorescence.
    
  • Lipid Specificity: Lipophilic benzofuran probes partition into the neutral lipid core of organelles (ER, lipid droplets) via hydrophobic interactions, bypassing the hydration shell that typically quenches fluorescence.

BenzofuranMechanism Dye_Sol Benzofuran Dye (Aqueous/Polar) Excitation Photoexcitation (hv) Dye_Sol->Excitation Dye_Bound Benzofuran Dye (Bound/Non-polar) Dye_Bound->Excitation ICT_State ICT Excited State (Polarized) Excitation->ICT_State Relaxation_NR Non-Radiative Decay (Quenching) ICT_State->Relaxation_NR In Polar Solvent (Energy Dissipation) Emission Fluorescence Emission (High Quantum Yield) ICT_State->Emission In Hydrophobic Pocket (Rotation Restricted)

Figure 1: Mechanism of environmentally sensitive fluorescence in benzofuran derivatives. Note the divergence between quenching in polar media and emission in hydrophobic targets.

Key Applications & Case Studies

Amyloid-Beta (A ) Plaque Detection

Benzofuran derivatives, particularly iodinated or fluorinated 2-phenylbenzofurans , are critical for visualizing A


 aggregates.[1]
  • Target: A

    
     and A
    
    
    
    fibrils.
  • Advantage: Unlike Thioflavin S, benzofurans (e.g., Compound 8) show high affinity (

    
     in sub-nanomolar range) and can cross the BBB, making them suitable for both ex vivo histology and in vivo PET imaging precursors.
    
  • Spectral Shift: Binding typically induces a bathochromic (red) shift and a massive increase in quantum yield.

Lipid Droplet (LD) Imaging

Metabolic disorders (NASH, Diabetes) require monitoring of lipid accumulation.[2]

  • Probe: Benzofuran-based "push-pull" dyes (e.g., with isophthalonitrile acceptors).

  • Performance: These dyes exhibit large Stokes shifts (>80 nm), reducing self-absorption artifacts. They are superior to Nile Red due to higher photostability and specificity for neutral lipids over phospholipids.

Experimental Protocols

Protocol A: Staining Amyloid Plaques in Brain Tissue (Fixed)

Use this protocol for post-mortem AD brain sections.

Reagents:

  • Stock Solution: 1 mM Benzofuran derivative (e.g., 5-hydroxy-2-(4-methylaminophenyl)benzofuran) in anhydrous DMSO. Store at -20°C.

  • Differentiation Solution: 50% Ethanol.

  • Mounting Media: Non-fluorescing aqueous mountant.

Step-by-Step Workflow:

  • Deparaffinization: Wash slides in Xylene (2x 5 min), then rehydrate through graded ethanols (100%

    
     70% 
    
    
    
    50%
    
    
    Water).
  • Equilibration: Rinse sections in PBS (pH 7.4) for 5 minutes.

  • Staining:

    • Dilute Stock Solution to 100 nM - 500 nM in PBS.

    • Apply 200 µL to the tissue section.

    • Incubate for 20 minutes at Room Temperature (RT) in the dark.

  • Differentiation (Critical): Dip slides briefly (10-30 seconds) in 50% Ethanol.

    • Why? Benzofurans are lipophilic.[3] Ethanol removes non-specific binding to lipid membranes while retaining the dye bound to the rigid amyloid beta-sheets.

  • Wash: Rinse 3x with PBS.

  • Imaging: Excite at 360-380 nm (UV/Blue); Detect emission at 450-500 nm.

Protocol B: Live Cell Imaging of Lipid Droplets

Use this protocol for HeLa, HepG2, or Adipocytes.

Reagents:

  • Probe: Benzofuran-BODIPY or Donor-Acceptor Benzofuran.

  • Live Cell Imaging Solution (LCIS): Phenol-red free, pH 7.4.

Step-by-Step Workflow:

  • Culture: Seed cells on glass-bottom confocal dishes. Grow to 70% confluency.

  • Preparation:

    • Dilute DMSO stock to 1 µM working concentration in pre-warmed LCIS.

    • Note: Do not use serum-containing media during staining, as albumin binds the dye.

  • Incubation: Incubate cells for 15–30 minutes at 37°C / 5% CO2.

  • Wash (Optional): Many benzofuran LD probes are "fluorogenic" (non-fluorescent in water) and do not require washing. If background is high, wash 1x with LCIS.

  • Imaging:

    • Excitation: 405 nm or 488 nm (depending on specific derivative).

    • Emission: Collect 500–550 nm.

    • Validation: Treat control cells with Oleic Acid (200 µM, 4h) to induce LD formation; signal should increase significantly.

StainingWorkflow cluster_Amyloid Protocol A: Amyloid (Fixed Tissue) cluster_Lipid Protocol B: Lipid Droplets (Live) Start Start: Prepare 1mM Stock (DMSO, -20°C) A1 Rehydrate Tissue (Xylene -> EtOH -> H2O) Start->A1 L1 Culture Cells (Glass bottom dish) Start->L1 A2 Stain: 100nM in PBS (20 min, RT) A1->A2 A3 Differentiation: 50% EtOH (Removes lipid background) A2->A3 A4 Mount & Image (Ex: ~360nm) A3->A4 L2 Stain: 1µM in Serum-Free Media (15-30 min, 37°C) L1->L2 L3 No Wash Required (Fluorogenic Turn-On) L2->L3 L4 Live Imaging (Ex: 405/488nm) L3->L4

Figure 2: Comparative workflow for fixed tissue amyloid staining vs. live-cell lipid droplet imaging.

Data Presentation: Spectral Properties

Table 1: Comparative Properties of Common Benzofuran Probes

Probe ClassPrimary ApplicationEx

(nm)
Em

(nm)
Stokes ShiftQuantum Yield (

)
2-Phenylbenzofuran Amyloid-

Aggregates
330 - 360420 - 460~90 nm0.60 - 0.80 (bound)
Dimethylamino-BF Lipid Droplets (Neutral)44451369 nm0.98 (in toluene)
Benzofuran-BODIPY Two-Photon Imaging500 - 530550 - 600~50 nm0.93
Triphenylamine-BF Viscosity / Lysosomes380520140 nm0.45 (viscous)

Note: Values are solvent-dependent. "Bound" refers to the state when ligated to the target.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls:

  • Solvatochromic Check:

    • Issue: Unsure if the dye is working.

    • Validation: Dissolve a small aliquot of dye in Toluene (non-polar) vs. Methanol (polar). You should observe a distinct color change or fluorescence intensity shift (Bright in Toluene, Dim in Methanol). This confirms the ICT mechanism is active.

  • Specificity Control (Amyloid):

    • Issue: High background in tissue.

    • Validation: Pre-incubate adjacent tissue sections with non-fluorescent Thioflavin T (10 µM) to block binding sites before adding the benzofuran probe. Fluorescence should be significantly reduced (Competitive Inhibition).

  • Bleed-Through:

    • Issue: Signal appearing in DAPI channel.

    • Correction: Benzofurans often have broad emission. Use narrow bandpass filters (e.g., 450/50 nm) rather than longpass filters to exclude DAPI overlap.

References

  • Ono, M., et al. (2006). "Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains."[4] Journal of Medicinal Chemistry.

  • Ono, M., et al. (2013). "Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease."[1] PLOS ONE.

  • Cheng, Y., et al. (2010). "Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains." ACS Medicinal Chemistry Letters.

  • Fan, J., et al. (2022). "Advances in small molecule two-photon fluorescent trackers for lipid droplets in live sample imaging." Frontiers in Chemistry.

  • Vendrell, M., et al. (2024). "Recent advances in minimal fluorescent probes for optical imaging."[5][6] Current Opinion in Chemical Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzofuran Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Suzuki-Miyaura Cross-Coupling for Benzofurans Ticket ID: BZF-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Why Your Reaction is Failing

If you are attempting to couple benzofuran-2-boronic acid (or its pinacol ester) and observing low yields, the culprit is almost certainly protodeboronation .

Unlike standard phenylboronic acids, 2-heteroaryl boronic acids are electronically destabilized. The heteroatom (oxygen) facilitates the hydrolytic cleavage of the C-B bond under basic conditions.

The Symptom:

  • Observation: Complete consumption of the boronic acid starting material.

  • Result: Low yield of cross-coupled product.[1][2][3]

  • Byproduct: Significant formation of unsubstituted benzofuran (protonolysis).

Mechanism of Failure vs. Success

The following diagram illustrates the kinetic competition between the desired transmetalation (leading to product) and the undesired protodeboronation (leading to waste).

Protodeboronation Start Benzofuran-2-Boronic Acid Boronate Boronate Anion (Activated Species) Start->Boronate + Base Base Aqueous Base (OH- / H2O) Base->Boronate Pathway_Fail Pathway A: Protodeboronation (Fast without stabilization) Boronate->Pathway_Fail Pathway_Success Pathway B: Transmetalation (Requires active Pd) Boronate->Pathway_Success Waste Benzofuran (Dead End Byproduct) Pathway_Fail->Waste Product Cross-Coupled Product (Biaryl) Pathway_Success->Product Pd L-Pd(II)-Ar (Oxidative Addition Complex) Pd->Pathway_Success Rate Limiting Step

Figure 1: The "Kinetic Trap." To improve yield, you must either slow down Pathway A (using MIDA boronates) or speed up Pathway B (using Precatalysts).

Solution Pathways

To exit the kinetic trap, you must adopt one of two field-proven strategies. Do not rely on "standard" conditions (e.g., Pd(PPh3)4 / Na2CO3).

Strategy A: The "Slow-Release" Method (MIDA Boronates)

Best for: Reactions where you cannot change the catalyst or require mild conditions. Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, protecting the boron center from base hydrolysis. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic cycle, keeping the concentration of free acid low and minimizing decomposition [1].

Strategy B: The "High-Velocity" Method (Pd Precatalysts)

Best for: High-throughput chemistry and sterically demanding substrates. Logic: Using advanced precatalysts (like XPhos Pd G3/G4) generates the active Pd(0) species instantaneously even at room temperature. This accelerates the transmetalation step (Pathway B in Fig 1) so that it outcompetes decomposition [2].

Comparative Data: Reagent Performance

The table below summarizes yield improvements when switching from standard boronic acids to MIDA boronates or Trifluoroborates for unstable 2-heteroaryl systems.

Coupling PartnerStandard Conditions (Boronic Acid)Optimized Reagent (MIDA Boronate)Optimized Catalyst (XPhos Pd G3)
2-Benzofuranyl < 15% Yield92% Yield [1]96% Yield [2]
2-Pyridyl < 10% Yield85% Yield 91% Yield
2-Thiophenyl ~ 40% Yield94% Yield 98% Yield

Note: Standard conditions defined as Pd(PPh3)4, Na2CO3, DME/H2O, 80°C. Optimized conditions utilize slow-release or rapid-turnover protocols.

Optimized Experimental Protocol

This protocol combines Strategy B (Precatalysts) with optimal solvent choices. It is the "Gold Standard" for benzofuran coupling.

Reagents:

  • Electrophile: Aryl Halide (1.0 equiv)[4][5][6][7]

  • Nucleophile: Benzofuran-2-boronic acid pinacol ester (1.2 equiv) OR Potassium Benzofuran-2-trifluoroborate.

  • Catalyst: XPhos Pd G3 (1–2 mol%)[6]

    • Why: Rapid activation; XPhos ligand provides steric bulk to facilitate reductive elimination and electron richness for oxidative addition.

  • Base: K3PO4 (0.5 M aqueous solution)[8]

    • Why: Tripotassium phosphate is superior to carbonate bases for heteroaryl couplings; the specific pH balance minimizes protodeboronation [3].

  • Solvent: THF (Tetrahydrofuran)

    • Ratio: THF : Aqueous Base (2:1 or 10:1 depending on solubility).

Step-by-Step Workflow:

  • Charge Vessel: In a vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Benzofuran Boronate (1.2 mmol), and XPhos Pd G3 (0.02 mmol).

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Technical Note: Oxygen promotes homocoupling and catalyst death, which slows the reaction and allows protodeboronation to take over.

  • Solvent Addition: Add degassed THF (2 mL) and degassed 0.5 M aq. K3PO4 (4 mL) via syringe.

  • Reaction: Stir vigorously at Room Temperature to 40°C.

    • Technical Note: Do NOT heat to 80-100°C unless absolutely necessary. High heat accelerates the decomposition of the benzofuran boron species.

  • Monitoring: Check by LCMS at 30 minutes.

    • Expectation: Reaction should be complete within 1-2 hours.

Troubleshooting Decision Tree

Use this logic flow to determine your next step if the protocol above fails.

Troubleshooting Start Reaction Failed? Check1 Is Starting Material (SM) consumed? Start->Check1 Branch1_Yes Yes: SM Gone Check1->Branch1_Yes Branch1_No No: SM Remains Check1->Branch1_No Diagnosis1 Diagnosis: Protodeboronation Branch1_Yes->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Deactivation or Oxidative Addition Failure Branch1_No->Diagnosis2 Action1 Action: Switch to MIDA Boronate OR Anhydrous Conditions (Dioxane/K3PO4 solid) Diagnosis1->Action1 Action2 Action: Increase Temp to 60°C OR Switch to SPhos Pd G3 Diagnosis2->Action2

Figure 2: Troubleshooting logic for benzofuran cross-coupling.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: It is not recommended. Tetrakis is electronically insufficient for challenging heteroaryl couplings and often requires high temperatures (80°C+), which destroys your benzofuran boronic acid before it can couple.

Q: Why is "Anhydrous" recommended if the base is aqueous? A: If you cannot use MIDA boronates or Precatalysts, you must stop the hydrolysis mechanism. Using solid K3PO4 or Cs2CO3 in anhydrous Dioxane or Toluene prevents water from acting as the proton source for deboronation. However, Suzuki coupling generally requires some water for the transmetalation step (boronate formation).[3] This is a delicate balance, which is why the MIDA/Precatalyst routes are superior.

Q: My benzofuran is the electrophile (halide), not the boronic acid. Do I have the same problems? A: No. 2-Halobenzofurans are stable. You can use standard conditions. The instability is specific to the C-B bond at the 2-position of the benzofuran ring due to the adjacent oxygen atom.

References

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[9] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9][10] Journal of the American Chemical Society, 132(40), 14073–14075.[9]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.

Sources

Technical Support Center: Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of benzofuran synthesis. Benzofurans are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and natural products.[1][2] However, their synthesis can present a variety of challenges. This guide provides troubleshooting solutions and answers to frequently asked questions to help you overcome common hurdles in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzofurans, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Cyclization Reactions

Question: My reaction to synthesize a substituted benzofuran is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a frequent challenge, especially in acid-catalyzed cyclizations of asymmetrical acetals or in reactions involving unsymmetrical phenols and alkynes.[3][4] The formation of different regioisomers is primarily governed by steric and electronic effects.[3]

Potential Causes & Solutions:

  • Steric Hindrance: Bulky substituents on the phenol or the coupling partner can favor the formation of one regioisomer over another.

    • Solution: Carefully select starting materials where steric hindrance can be used to your advantage to direct the cyclization to the desired position.

  • Electronic Effects: The electronic nature of substituents on the aromatic ring influences the nucleophilicity of the potential cyclization sites.[3]

    • Solution (Acid-Catalyzed Cyclization): In acid-catalyzed reactions, the stability of the intermediate oxonium ion is crucial for determining the regioselectivity.[4] Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) of the reactive intermediate, can help predict the major product.[4]

    • Solution (Metal-Catalyzed Reactions): For transition-metal-catalyzed syntheses, the choice of ligand and metal can significantly influence the regiochemical outcome.[3] Experiment with different ligand systems to enhance selectivity.

  • Reaction Conditions: Temperature and the choice of catalyst can impact the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

    • Solution: Systematically screen reaction temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

Factor Influence on Regioselectivity Troubleshooting Strategy
Steric Effects Directs cyclization away from bulky groups.Choose starting materials with appropriate steric bulk to favor the desired isomer.
Electronic Effects Electron-donating groups can activate specific positions for electrophilic attack.[3]Utilize substrates with directing groups to control the site of cyclization.
Catalyst/Ligand Can favor one reaction pathway over another.[3]Screen a variety of catalysts and ligands to optimize for the desired regioisomer.
Temperature Can shift the balance between kinetic and thermodynamic products.Perform a temperature screen to determine the optimal conditions for regioselectivity.
Issue 2: Low or No Product Yield in Transition-Metal Catalyzed Syntheses

Question: My palladium- or copper-catalyzed benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in transition-metal-catalyzed reactions are a common problem that can stem from several factors, including catalyst activity, reagent quality, and reaction conditions.[3]

Potential Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.

    • Solution: Use a fresh batch of catalyst stored under an inert atmosphere.[3] Ensure all glassware is scrupulously clean to avoid catalyst poisons.

  • Poor Reagent Quality: Impure or wet starting materials and solvents can inhibit the reaction.[3]

    • Solution: Purify starting materials (e.g., o-halophenols, alkynes) before use.[3] Use dry, degassed solvents to remove oxygen, which can deactivate the catalyst.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.

    • Solution: Carefully verify the stoichiometry of all reagents, including the base.[3] Often, a slight excess of the alkyne is beneficial.[3]

  • Side Reactions: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, particularly in copper-catalyzed reactions.[3]

    • Solution: Consider using a copper-free protocol.[3] Slow addition of the alkyne to the reaction mixture can also minimize homocoupling.[3]

  • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the specific transformation.[3]

    • Solution: Conduct a systematic optimization of reaction conditions, including screening different solvents, bases, and temperatures.[3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst fresh_catalyst catalyst->fresh_catalyst Use Fresh/Active Catalyst screen_ligands screen_ligands catalyst->screen_ligands Screen Ligands purify_reagents purify_reagents reagents->purify_reagents Purify/Dry Reagents & Solvents adjust_stoichiometry adjust_stoichiometry reagents->adjust_stoichiometry Adjust Stoichiometry degas_solvents degas_solvents reagents->degas_solvents Degas Solvents screen_temp screen_temp conditions->screen_temp Vary Temperature screen_solvent screen_solvent conditions->screen_solvent Screen Solvents screen_base screen_base conditions->screen_base Screen Bases minimize_glaser minimize_glaser side_reactions->minimize_glaser Minimize Glaser Coupling (e.g., copper-free) BenzofuranSynthesis cluster_TM Transition-Metal Catalyzed cluster_Acid Acid-Catalyzed cluster_CH C-H Activation Start Starting Materials TM_Start o-Halophenols + Alkynes Acid_Start α-Phenoxy Ketones/Acetals CH_Start Phenols + Alkenes/Alkynes Intermediates Key Intermediates Benzofuran Substituted Benzofuran TM_Reaction Pd or Cu Catalysis (e.g., Sonogashira/Cyclization) TM_Start->TM_Reaction TM_Reaction->Benzofuran Acid_Reaction Acid-Mediated Cyclodehydration Acid_Start->Acid_Reaction Acid_Reaction->Benzofuran CH_Reaction Oxidative Annulation CH_Start->CH_Reaction CH_Reaction->Benzofuran

Sources

overcoming solubility issues of benzofuran compounds in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #BZ-404: Resolving Solubility Bottlenecks for Benzofuran Scaffolds

Welcome to the Technical Support Center. I have reviewed your inquiry regarding the aqueous solubility challenges associated with benzofuran derivatives. This is a common bottleneck; the fused benzene-furan ring system is inherently lipophilic (LogP often > 2.5), leading to poor wettability and rapid precipitation in aqueous buffers.[1]

Below is a comprehensive troubleshooting guide structured to help you diagnose the root cause and implement a robust solubilization strategy.

Part 1: Diagnostic Workflow (Start Here)

Before attempting a formulation fix, characterize your specific derivative.[1][2][3] Use the decision tree below to select the optimal strategy based on your compound's physicochemical properties.

Benzofuran_Solubility_Decision_Tree Start Start: Characterize Benzofuran Derivative Check_Ionizable Does it have ionizable groups? (Basic amine or Acidic moiety) Start->Check_Ionizable Salt_Route STRATEGY A: Salt Formation (e.g., HCl, Mesylate, Sodium) Check_Ionizable->Salt_Route Yes (pKa favorable) Check_LogP Check Lipophilicity (LogP value) Check_Ionizable->Check_LogP No (Neutral) High_LogP LogP > 4.0 (Highly Lipophilic) Check_LogP->High_LogP Mod_LogP LogP 2.0 - 4.0 (Moderately Lipophilic) Check_LogP->Mod_LogP ASD_Route STRATEGY B: Amorphous Solid Dispersion (PVP-VA64 / HPMCAS) High_LogP->ASD_Route High Melting Point Cosolvent_Route STRATEGY D: Cosolvents/Surfactants (DMSO / Tween 80) High_LogP->Cosolvent_Route Low Dose / In-Vitro Only CD_Route STRATEGY C: Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Mod_LogP->CD_Route Preferred for Stability

Figure 1: Strategic decision matrix for selecting a solubilization method based on molecular ionization potential and lipophilicity.

Part 2: Knowledge Base Articles (Protocols)

Article #1: Cyclodextrin (CD) Complexation

Best for: Moderately lipophilic benzofurans requiring thermodynamic stability in solution.[1]

The Science: Benzofurans typically form 1:1 inclusion complexes with


-cyclodextrins.[2] The hydrophobic benzofuran moiety inserts into the CD cavity, shielding it from the aqueous environment while the hydrophilic CD exterior interacts with water.[2]

Protocol: Phase Solubility & Complexation

  • Selection: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    or Sulfobutylether-
    
    
    -cyclodextrin (SBE-
    
    
    -CD)
    .[1][2][3] Avoid native
    
    
    -CD due to its own limited solubility and nephrotoxicity risks.[2][3]
  • Preparation (Kneading Method):

    • Mix the benzofuran derivative and HP-

      
      -CD in a 1:1 molar ratio.
      
    • Add a minimal amount of water/ethanol (1:1 v/v) to form a paste.

    • Knead thoroughly for 30–45 minutes (manual or mechanical).

    • Dry the paste at 40–50°C under vacuum.[3]

  • Validation: Dissolve the resulting solid in water. Filter (0.45 µm).[3] Analyze filtrate via HPLC to determine the dissolved concentration compared to the intrinsic solubility.

Expert Tip: If 1:1 stoichiometry fails to achieve target concentration, investigate 1:2 (Drug:CD) ratios, but be aware that excess CD can increase formulation bulk significantly.[1][2][3]

Article #2: Amorphous Solid Dispersions (ASD)

Best for: "Brick dust" molecules (High LogP, High Melting Point) that resist complexation.[1]

The Science: Crystalline benzofurans possess high lattice energy, requiring significant energy to dissolve.[1][2][3] ASDs "freeze" the compound in a high-energy amorphous state within a polymer matrix, reducing the energy barrier to dissolution.[2]

Protocol: Solvent Evaporation / Spray Drying [2][4]

  • Polymer Selection:

    • PVP-VA64 (Copovidone): Excellent for immediate release; forms stable interactions with benzofuran oxygen acceptors.[3]

    • HPMCAS: Optimal for preventing precipitation in intestinal media (pH > 5.5).[3]

  • Feed Solution:

    • Dissolve Drug and Polymer (Ratio 1:3 or 1:4 w/w) in a common volatile solvent (e.g., Acetone, Methanol, or DCM/Methanol 1:1).[1][2][3]

    • Total solids concentration: 5–10% (w/v).[3]

  • Process (Rotary Evaporation - Lab Scale):

    • Remove solvent rapidly at 40–60°C under reduced pressure.[2][3]

    • Critical Step: Secondary drying in a vacuum oven (48h at 40°C) is mandatory to remove residual solvent, which acts as a plasticizer and induces recrystallization.[1][3]

  • Validation: Perform DSC (Differential Scanning Calorimetry).[2][3] A single glass transition temperature (

    
    ) indicates a miscible, amorphous system.[1][2][3]
    

Part 3: Troubleshooting & FAQs

User Query: "My compound precipitates immediately when I dilute my DMSO stock into the cell culture media."

Diagnosis: This is the "Crash-Out" effect.[2] Benzofurans are often soluble in DMSO but have near-zero solubility in water.[2][3] Upon dilution, the solvent power drops exponentially.[1][2][3]

Solution: The "Pre-wetting" or Serial Dilution Technique

StepActionMechanism
1 Do not add 100% DMSO stock directly to media.Prevents local high-concentration zones that trigger nucleation.
2 Create an intermediate dilution in PEG-400 or Propylene Glycol.[2][3]These cosolvents have better water miscibility and intermediate polarity.
3 Add surfactant (e.g., 0.1% Tween 80) to the aqueous media before adding the drug.[1]Reduces surface tension and prevents crystal growth (Ostwald ripening).[3]
4 Vortex immediately upon addition.Rapid dispersion minimizes local supersaturation.[2][3]

User Query: "How do I know if my benzofuran is stable in the formulation?"

Answer: Benzofurans are generally chemically stable but prone to photodegradation (oxidative ring opening) and physical instability (recrystallization).[3]

  • Test: Stress test your formulation under UV light. If degradation occurs, add antioxidants (e.g., BHT, Ascorbic Acid) or use amber glassware.[1][2][3]

  • Test: For ASDs, store at 75% RH. If peaks appear in XRD, the polymer ratio is insufficient to inhibit crystallization.[1][2][3]

Part 4: Comparative Data

Table 1: Solubility Enhancement Potential of Different Strategies for Benzofurans

StrategySolubility GainPhysiological RelevanceComplexityRecommended For
pH Adjustment / Salts High (>100x)Low (pH dependent)LowIonizable derivatives (amines/acids) only.[1][3]
Cosolvents (DMSO/PEG) Moderate (10-50x)Low (Toxicity limits)LowIn-vitro screening; Early discovery.[3]
Cyclodextrins (HP-β-CD) Moderate (20-50x)HighMediumIV formulations; compounds with LogP < 4.[1][3]
ASD (PVP-VA64) High (>100x)HighHighOral bioavailability; "Brick dust" compounds.[3]

References

  • Solubility & Physicochemical Properties

    • National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link][1]

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[2][3][5] Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Amorphous Solid Dispersions

    • Newman, A. (2015).[1][2][3] Pharmaceutical Amorphous Solid Dispersions. Wiley Online Library.[2][3] Retrieved from [Link][1]

  • Benzofuran Synthesis & Derivatives

    • Kossakowski, J., et al. (2019).[1][2][3] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[2][6] Molecules. Retrieved from [Link]

Sources

Technical Support Center: Preventing Protodeboronation in Suzuki Couplings of Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development campaigns stall due to the catastrophic degradation of heteroaryl boronic acids. Benzofuran-2-boronic acid is notoriously challenging; its tendency to undergo rapid C–B bond cleavage (protodeboronation) often outpaces productive cross-coupling, resulting in trace product yields and massive accumulation of benzofuran[1][2].

This guide provides a causality-driven troubleshooting framework, quantitative benchmarks, and self-validating protocols to help you kinetically outcompete degradation and rescue your Suzuki-Miyaura workflows.

Diagnostic Workflow

Before altering your reaction conditions, you must confirm that protodeboronation is the primary failure mode, rather than catalyst poisoning or oxidative addition failure.

DiagnosticWorkflow Start Analyze Crude Reaction by LC-MS or GC-MS Check Is Benzofuran (Ar-H) detected in significant quantities? Start->Check Yes Yes: Protodeboronation Dominates Check->Yes High Ar-H No No: Other Failure Mode (e.g., Oxidative Addition) Check->No Low Ar-H Fix1 Switch to Rapid-Activation Precatalyst (e.g., XPhos Pd G3) Yes->Fix1 Fix2 Lower Temperature & Use Milder Base (e.g., K3PO4) Yes->Fix2 Fix3 Use Masked Boronate (Trifluoroborate or MIDA) Yes->Fix3

Diagnostic workflow for identifying and resolving protodeboronation in Suzuki couplings.

Troubleshooting Guide & FAQs

Q1: Why does benzofuran-2-boronic acid degrade so quickly under standard conditions? A1: The instability is driven by the electronic environment of the heteroaromatic ring. The adjacent oxygen atom inductively stabilizes the polarized C–B bond and the resulting carbanion-like transition state during base-catalyzed hydrolysis[3]. When exposed to aqueous base, the boronic acid forms a highly reactive boronate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). If the palladium catalyst is not immediately ready to undergo transmetalation, this anion rapidly undergoes protonolysis to yield benzofuran and boric acid[1].

Q2: How do I choose a catalyst to prevent this degradation? A2: The fundamental strategy is kinetic: the rate of transmetalation must outcompete the rate of protodeboronation [2][4]. Traditional catalysts like


 require high temperatures and long activation times, which guarantees substrate degradation. Instead, use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3)[5][6]. These complexes undergo extremely rapid activation at room temperature to form a highly active, monoligated Pd(0) species. This allows the cross-coupling to finish in under 30 minutes—before significant degradation can occur[6][7].

Q3: Are there specific bases or solvents that minimize this side reaction? A3: Yes. Avoid strong bases like NaOH or KOH, which accelerate the formation of the degradation-prone boronate anion[2][4]. Use mild bases like aqueous


 or CsF[7]. If aqueous conditions are entirely prohibitive, employ strictly anhydrous conditions using potassium trimethylsilanolate (TMSOK) as the base, with trimethyl borate (

) as an additive to buffer the system and solubilize the intermediates[8].

Q4: What if kinetic optimization isn't enough? A4: If the free boronic acid still degrades, utilize a "masked" boronate strategy. Converting the boronic acid to a potassium heteroaryltrifluoroborate salt (


) significantly enhances stability[9][10]. Trifluoroborates are resistant to direct base-catalyzed hydrolysis; they act as a "slow-release" mechanism, maintaining a low steady-state concentration of the active boronic acid that prevents bulk protodeboronation[9]. MIDA boronates serve a similar protective function[1][8].
Mechanistic Insights: The Kinetic Competition

Mechanism BA Benzofuran-2-boronic acid Ar-B(OH)2 Anion Reactive Boronate Anion [Ar-B(OH)3]- BA->Anion + Base Base Aqueous Base (OH- / PO4 3-) Pd Active Pd(0) Catalyst (Fast Transmetalation) Anion->Pd Product Cross-Coupled Product Ar-Ar' Anion->Product Pathway A (Desired) Water H2O / H+ (Slow Catalyst Turnover) Anion->Water Degradation Protodeboronation Benzofuran (Ar-H) + B(OH)3 Anion->Degradation Pathway B (Undesired)

Competing kinetic pathways: productive transmetalation vs. destructive protodeboronation.

Quantitative Data: Catalyst & Condition Benchmarking

The table below summarizes the impact of various catalyst systems and masking strategies on the yield and degradation of benzofuran-2-boronic acid (and its derivatives) when coupled with standard aryl halides[7][8][9].

Boron SpeciesCatalyst SystemBase & SolventTemp (°C)TimeYield (%)Protodeboronation (%)
Free Acid

(5 mol%)

, Dioxane/

8012 h< 10%> 80%
Free Acid XPhos Pd G3 (2 mol%)

, THF/

400.5 h95% < 5%
Trifluoroborate

/ RuPhos

, EtOH/

8512 h92% < 2%
Neopentyl Ester

/ XPhos
TMSOK, THF (Anhydrous)603 h88% < 5%
Self-Validating Experimental Protocols
Protocol A: Rapid-Activation Coupling (Buchwald Conditions)

This protocol relies on the rapid generation of Pd(0) to outpace degradation[6][7].

  • Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk technique, add the aryl halide (1.0 equiv, 1.0 mmol), benzofuran-2-boronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Seal the vial with a septum cap, remove from the glovebox, and inject 2.0 mL of rigorously degassed THF.

  • Base Addition: Inject 4.0 mL of degassed aqueous 0.5 M

    
    .
    
  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 30 minutes.

  • Self-Validation Checkpoint: The reaction mixture should rapidly transition from the color of the precatalyst (often yellow/orange) to a distinct color indicating the active Pd(0) species. Complete consumption of the aryl halide by TLC within 30 minutes validates successful kinetic out-competition of degradation.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Masked Boronate Strategy (Trifluoroborate Synthesis & Coupling)

Use this when kinetic optimization of the free acid fails[9][10].

  • Masking: Dissolve benzofuran-2-boronic acid (1.0 mmol) in a minimal amount of methanol. Add a solution of

    
     (3.0 mmol) in water. Stir at room temperature for 1 hour.
    
  • Isolation: Concentrate the suspension, wash the resulting white solid with cold acetone, and dry under vacuum to yield potassium benzofuran-2-yltrifluoroborate.

  • Self-Validation Checkpoint: Analyze the isolated salt via

    
    B NMR. A dramatic upfield shift from ~28 ppm (free boronic acid) to ~3 ppm (quartet, 
    
    
    
    ~ 50 Hz) confirms complete masking of the boron center[9][10].
  • Coupling: Combine the trifluoroborate salt (1.1 equiv), aryl halide (1.0 equiv),

    
     (3 mol%), RuPhos (6 mol%), and 
    
    
    
    (3.0 equiv) in a 10:1 mixture of EtOH/
    
    
    .
  • Reaction: Heat at 85 °C for 12 hours. The slow hydrolysis of the

    
     salt will feed the active boronic acid into the catalytic cycle without allowing it to accumulate and protodeboronate.
    
References

Sources

optimizing reaction conditions for palladium-catalyzed C-H functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Palladium-Catalyzed C–H Functionalization

Welcome to the advanced troubleshooting and optimization center for Palladium-catalyzed C–H functionalization. This guide is designed for discovery chemists and process scientists who need to resolve catalytic bottlenecks, improve regioselectivity, and scale up C–H activation workflows. Rather than providing generic reaction conditions, this guide focuses on the mechanistic causality behind reaction failures and how to systematically correct them.

I. Optimization Workflow & Diagnostic Logic

Before adjusting equivalents or temperatures, it is critical to diagnose where the catalytic cycle is failing. The workflow below outlines the logical progression of troubleshooting a stalled C–H functionalization reaction.

OptimizationWorkflow Start Define C-H Target & Directing Group CatLig Select Pd Source & Ligand Scaffold Start->CatLig SolvOx Screen Solvents & Oxidants CatLig->SolvOx Eval Evaluate Conversion & Selectivity SolvOx->Eval PdBlack Issue: Pd Black Formation Eval->PdBlack Catalyst Death LowRegio Issue: Poor Regioselectivity Eval->LowRegio Multiple Isomers Success Scale-up & Isolation Eval->Success High Yield PdBlack->SolvOx Change Oxidant/Add Ligand LowRegio->Start Tune Directing Group

Logical decision tree for troubleshooting and optimizing Pd-catalyzed C-H functionalization.

II. Catalyst & Ligand Dynamics (Troubleshooting FAQs)

Q1: My Pd(II) catalyst is precipitating as palladium black before the reaction reaches 20% conversion. How do I stabilize the catalytic cycle? A1: Palladium black formation indicates that the rate of reductive elimination outpaces the rate of re-oxidation in your Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle, leading to the irreversible aggregation of insoluble Pd(0) nanoparticles.

  • Causality & Solution: To prevent this, you must either accelerate the re-oxidation step or stabilize the low-valent Pd intermediates. Switch from mild oxidants to stronger, stoichiometric oxidants like Ag₂CO₃, Cu(OAc)₂, or hypervalent iodine reagents (e.g., PhI(OAc)₂), which can also serve as the functional group source[1],[2]. Additionally, introduce stabilizing ligands such as mono-N-protected amino acids (MPAAs). These ligands coordinate to Pd, preventing aggregation while accelerating the Concerted Metalation-Deprotonation (CMD) step through internal base assistance.

Q2: I am attempting a non-directed C–H activation, but my reactivity is abysmal. Are directing groups strictly required? A2: While directing groups (DGs) drastically lower the activation energy by bringing the Pd center into proximity with the target C–H bond, they are not strictly required if the electronic and steric properties of the arene are expertly matched with a highly electrophilic Pd catalyst.

  • Causality & Solution: For non-directed C–H activation, the intrinsic reactivity of the C–H bond dictates the outcome. You can employ a dual-ligand approach (e.g., combining an N-heterocycle with an amino acid-derived ligand) to create a highly reactive, electron-deficient Pd center capable of activating simple arenes without a DG[3],[4]. Alternatively, consider using Transient Directing Groups (TDGs), such as catalytic amines that reversibly form imines with aldehydes, directing the Pd catalyst to the ortho position before hydrolyzing away, preserving step-economy[5].

CatalyticCycle PdII Pd(II) Catalyst CMD C-H Activation (CMD) PdII->CMD Substrate PdII_Aryl Pd(II) Intermediate CMD->PdII_Aryl Base/Acid OxAdd Oxidative Addition PdII_Aryl->OxAdd Oxidant PdIV Pd(IV) Species OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->PdII Product

Standard Pd(II)/Pd(IV) catalytic cycle highlighting the CMD and oxidative addition steps.

III. Solvent & Additive Effects (Troubleshooting FAQs)

Q3: How does the choice of solvent impact the Concerted Metalation-Deprotonation (CMD) step? A3: The solvent dictates the solubility of the active Pd species and the basicity of the coordinating additives (like acetate or pivalate).

  • Causality & Solution: Highly fluorinated solvents, specifically Hexafluoroisopropanol (HFIP), have emerged as highly effective media for these reactions[5]. HFIP is a strong hydrogen-bond donor but a poor nucleophile. It disrupts the aggregation of Pd species, stabilizes cationic Pd intermediates, and enhances the electrophilicity of the catalyst. If your reaction in DCE or DMF is stalling, switching to an HFIP/DCE mixture often restores reactivity.

Q4: My substrate has multiple directing groups. How can I predict or control which site will undergo C–H activation? A4: Regioselectivity in complex molecules is governed by the relative binding affinity of the competing directing groups to the Pd center, as well as the sterics of the resulting palladacycle.

  • Causality & Solution: The formation of a 5-membered palladacycle is kinetically favored over 6- or 4-membered rings. When competing 5-membered palladacycles can form, the basicity of the coordinating atom dictates the outcome. Strongly coordinating nitrogen heterocycles (like pyridine or 8-aminoquinoline) will outcompete weaker oxygen-based directing groups (like ketones or carboxylic acids)[6].

IV. Quantitative Hierarchy of Directing Groups

To aid in predicting site-selectivity, the following table summarizes the relative directing strength of common functional groups and their optimal catalytic conditions[6].

Directing Group (DG)Coordination TypeRelative Directing StrengthTypical Pd CatalystIdeal Solvent / Additive
8-Aminoquinoline Bidentate (N,N)Very StrongPd(OAc)₂DMF / Ag₂CO₃
Pyridine Monodentate (N)StrongPd(OPiv)₂Toluene / PivOH
Carboxylic Acid Monodentate (O)ModeratePd(OAc)₂HFIP / Benzoquinone
Ketone / Aldehyde Monodentate (O)Weak (Requires TDG)Pd(TFA)₂DCE / Amino Acid Ligand

V. Self-Validating Experimental Methodology

To systematically optimize a failing C–H functionalization reaction, utilize the following High-Throughput Screening (HTS) protocol. This method is engineered as a self-validating system : built-in controls ensure that any observed product is the result of true catalysis, preventing false positives from background reactivity.

Standard Optimization Protocol: HTS of Pd-Catalyzed C–H Arylation

Step 1: Matrix Design & Control Setup Prepare a 24-well reaction block. Assign variables across the axes (e.g., 4 oxidants × 4 solvents).

  • Self-Validation Checkpoint A: Dedicate Well A1 as a Negative Control (Substrate + Oxidant + Solvent, No Palladium). Dedicate Well A2 as an Oxidant Control (Substrate + Palladium + Solvent, No Oxidant). If Well A1 yields product, a background electrophilic aromatic substitution (EAS) is occurring. If Well A2 yields product, the solvent or substrate is acting as an unintended electron acceptor.

Step 2: Reagent Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, weigh the arene substrate (0.1 mmol) and the aryl iodide coupling partner (0.15 mmol, 1.5 equiv) into each 2 mL glass vial.

  • Add the selected Pd catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., N-acetylglycine, 10 mol%) to the active test wells.

  • Add the selected oxidant (e.g., Ag₂CO₃, 2.0 equiv) to the respective wells.

Step 3: Solvent Addition & Execution

  • Add 0.5 mL of the designated anhydrous solvent (e.g., HFIP, DCE, DMF, or Toluene) to each vial.

  • Seal the vials with PTFE-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum heating block at 90 °C. Stir vigorously (800 rpm) for 16 hours.

Step 4: Quenching & Analysis

  • Cool the block to room temperature.

  • Self-Validation Checkpoint B: Add exactly 0.1 mmol of an internal standard (e.g., 1,3,5-trimethoxybenzene) to each vial. This ensures that any calculated yield accounts for mass loss during workup.

  • Dilute each vial with 1.0 mL of ethyl acetate and filter through a short pad of Celite to remove Pd black and insoluble salts.

  • Analyze the filtrate via UPLC-MS to determine conversion, yield, and the ratio of regioisomers.

VI. References

  • Bhattacharya, T., Ghosh, A., & Maiti, D. (2021). "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C-H activation." Chemical Science.[Link]

  • Dai, H.-X., et al. (2019). "Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation." iScience.[Link]

  • He, Y., et al. (2019). "Palladium-Catalyzed C-H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents." The Journal of Organic Chemistry.[Link]

  • Kapur, M., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules.[Link]

  • Wencel-Delord, J., et al. (2023). "Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy." Organic Letters.[Link]

  • Wencel-Delord, J., et al. (2023). "Controlling Reactivity and Selectivity in the Nondirected C–H Activation of Arenes with Palladium." Accounts of Chemical Research.[Link]

Sources

Technical Support Center: Stability of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole, 5-(2-benzofuranyl)-. The focus is on understanding and mitigating potential stability issues encountered under acidic experimental conditions. The insights provided are based on established principles of physical organic chemistry and data from analogous heterocyclic systems.

Introduction: Understanding the Molecule and its Challenges

1,3-Benzodioxole, 5-(2-benzofuranyl)- is a complex heterocyclic compound featuring two key pharmacophores: a benzodioxole ring and a benzofuran ring. Derivatives of both ring systems are prevalent in pharmaceuticals, agrochemicals, and natural products, valued for their diverse biological activities.[1][2][3] The stability of this combined structure, particularly under the acidic conditions frequently employed in synthesis, purification, and formulation, is a critical parameter for successful experimental outcomes.

The primary stability concerns arise from the inherent chemical reactivity of the methylenedioxy bridge in the benzodioxole moiety and the furan ring of the benzofuran system. Both are susceptible to acid-catalyzed reactions that can lead to degradation, byproduct formation, and loss of desired product. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 1,3-Benzodioxole, 5-(2-benzofuranyl)- shows a new, more polar spot on TLC after acidic workup. What is the likely identity of this byproduct?

A1: The most probable cause is the acid-catalyzed hydrolysis of the 1,3-benzodioxole ring. The methylenedioxy bridge is chemically an acetal, which is known to be labile under acidic conditions, reverting to its constituent catechol and formaldehyde.[4][5]

  • Causality: The mechanism involves protonation of one of the dioxole oxygen atoms, followed by nucleophilic attack by water. This ring-opening is often irreversible and results in the formation of a highly polar catechol derivative. The presence of two hydroxyl groups significantly increases the polarity of the degradation product compared to the parent molecule, leading to a lower Rf value on normal-phase TLC and a shorter retention time in reverse-phase HPLC. While the benzofuran ring can also undergo reactions, the hydrolysis of the benzodioxole acetal is a common and often facile degradation pathway under aqueous acidic conditions.

  • Recommendation: To confirm the identity of the byproduct, we recommend analysis of the crude reaction mixture by LC-MS. The expected mass of the degradation product would be (Mass of Parent + H₂O - CH₂O). Further structural confirmation can be obtained via ¹H NMR spectroscopy, looking for the appearance of two new phenolic -OH peaks and the disappearance of the characteristic methylenedioxy (-O-CH₂-O-) singlet, typically found around 6.0 ppm.

Q2: I'm observing significant darkening of my reaction mixture and the formation of multiple byproducts when using a strong protic acid (e.g., HCl, H₂SO₄). What is the underlying cause?

A2: This observation likely points to the degradation of the benzofuran moiety. While benzofurans are generally considered aromatic and relatively stable, the furan ring component is electron-rich and can be susceptible to electrophilic attack and polymerization under strongly acidic conditions, especially at elevated temperatures.[6]

  • Causality: Strong acids can protonate the furan ring, generating reactive intermediates that can polymerize or undergo further reactions, leading to complex mixtures and the formation of colored, often insoluble, materials. This is a known issue with furan-containing compounds.[6] While acid-catalyzed cyclization is a common method for synthesizing benzofurans, the conditions must be carefully controlled, as excessive acid strength or prolonged reaction times can lead to decomposition of the desired product.[7]

  • Recommendation:

    • Use Milder Acids: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂), which can catalyze many reactions without causing extensive degradation.[8]

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Limit Exposure Time: Quench the reaction as soon as it reaches completion to minimize the exposure of the product to acidic conditions.

Q3: What are the primary sites of acid-catalyzed degradation on the 1,3-Benzodioxole, 5-(2-benzofuranyl)- molecule?

A3: There are two primary sites of instability under acidic conditions, as illustrated in the diagram below.

  • Benzodioxole Ring (Acetal Hydrolysis): The most likely pathway is the hydrolysis of the methylenedioxy bridge, which is an acetal functional group. This reaction opens the dioxole ring to form a catechol. This is a classic hydrolysis reaction that is highly favored in the presence of water and acid.[5]

  • Benzofuran Ring (Electrophilic Attack/Polymerization): The furan portion of the benzofuran ring is electron-rich and susceptible to protonation and subsequent electrophilic attack or polymerization, particularly under harsh acidic conditions (strong acid, high temperature).[6]

G parent 1,3-Benzodioxole, 5-(2-benzofuranyl)- protonation_dioxole Protonation of Dioxole Oxygen parent->protonation_dioxole  Pathway A (Acetal Hydrolysis) protonation_furan Protonation of Benzofuran Ring parent->protonation_furan Pathway B       (Furan Degradation) hydrolysis Nucleophilic attack by H₂O protonation_dioxole->hydrolysis catechol Degradation Product 1: Catechol Derivative hydrolysis->catechol polymerization Polymerization or Ring Opening protonation_furan->polymerization polymer Degradation Product 2: Polymeric Material / Complex Mixture polymerization->polymer

Caption: Potential acid-catalyzed degradation pathways.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol provides a systematic way to assess the stability of your compound to various acidic conditions.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare stock solution of compound in a non-reactive solvent (e.g., ACN) aliquot Aliquot stock solution into separate vials prep->aliquot add_acid Add acidic solutions: - 0.1 M HCl - 0.1 M H₂SO₄ - 10% Acetic Acid - Control (no acid) aliquot->add_acid incubate Incubate at RT and 50°C add_acid->incubate sample Sample at T=0, 2, 8, 24 hours incubate->sample quench Quench aliquot with base (e.g., NaHCO₃ solution) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze eval Calculate % degradation. Identify major degradants. analyze->eval

Caption: Workflow for an acid-catalyzed forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 1,3-Benzodioxole, 5-(2-benzofuranyl)- at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Set Up Stress Conditions: In separate, sealed vials, mix your stock solution with the acidic solution (e.g., 1:1 v/v). Include a control vial with solvent only.

    • Vial 1 (Control): Stock solution + Water/Solvent

    • Vial 2 (Mild Acid): Stock solution + 1 M Acetic Acid

    • Vial 3 (Strong Acid): Stock solution + 0.1 M HCl

  • Incubation: Store one set of vials at room temperature and another at an elevated temperature (e.g., 50°C), protected from light.[9]

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by diluting it in a buffer or a weak base solution (e.g., sodium bicarbonate) to stop the degradation.

  • Analysis: Analyze the quenched samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and/or mass spectrometric detection.[10][11]

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample to calculate the percentage of degradation. Identify and characterize any new peaks that appear.

Data Summary Tables

Table 1: Potential Degradation Products & Characteristics

Potential DegradantOriginExpected Analytical Signature
Catechol Derivative Hydrolysis of benzodioxole ringMore polar (shorter RP-HPLC tR), mass change of +18 (H₂O) and -30 (CH₂O), appearance of phenolic -OH in NMR/IR.
Polymeric Material Degradation of benzofuran ringBroad, unresolved peaks in HPLC, potential for sample discoloration, loss of mass balance in chromatographic analysis.
Ring-Opened Products Oxidative degradation of benzofuranProducts such as salicylaldehyde derivatives may be observed, especially if oxidizing agents are present.[12]

Table 2: Recommended Analytical Techniques for Stability Monitoring

TechniqueApplication
HPLC-UV Primary method for quantifying the parent compound and detecting new byproducts with a chromophore.
LC-MS Essential for identifying the mass of degradation products to elucidate their structures.[13]
¹H NMR Spectroscopy Confirms structural changes, such as the loss of the -O-CH₂-O- signal or the appearance of new aromatic or hydroxyl protons.
TLC Rapid, qualitative assessment of reaction progress and byproduct formation.

References

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Available from: [Link]

  • Pollon, D., et al. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH. Available from: [Link]

  • Inokuchi, T., et al. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. Available from: [Link]

  • Reddy, G. S. R., et al. (2017, May 5). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available from: [Link]

  • Neves, M. G. P. M. S., et al. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available from: [Link]

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. Available from: [Link]

  • Micale, N., et al. (2003, May 15). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed. Available from: [Link]

  • Pollon, D., et al. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available from: [Link]

  • de Souza, A. A., et al. (2001, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. Available from: [Link]

  • CN102766131A - Synthetic method of 1, 3-benzodioxole. Google Patents.
  • Yuan, T., et al. (2025, October 8). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available from: [Link]

  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS. Available from: [Link]

  • Gurov, D. S., et al. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available from: [Link]

  • Sancataldo, G., et al. (2022, February 5). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. Available from: [Link]

  • Becher, D., et al. (2000). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. ResearchGate. Available from: [Link]

  • Farooq, U., et al. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Lakshmanan, D., et al. (2011). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. PMC - NIH. Available from: [Link]

  • Unknown. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available from: [Link]

  • Zhang, X., et al. (2022, October 7). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. MDPI. Available from: [Link]

  • Regalado, E. L., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Valdez, C. A., et al. (2017, December 15). Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products. OSTI.gov. Available from: [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. YouTube. Available from: [Link]

Sources

minimizing by-product formation in the synthesis of benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzofuran Synthesis Technical Assistance Center.

Ticket ID: BZF-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing By-Product Formation in Benzofuran Scaffolds

Introduction: The By-Product Landscape

Benzofuran synthesis is often plagued by three distinct classes of by-products that degrade yield and complicate purification:

  • Homocoupling (Glaser Products): Common in Pd/Cu-catalyzed alkynylation.

  • Oligomerization/Polymerization: Frequent in acid/base-mediated condensation (Rap-Stoermer).

  • Regioisomers (C2 vs. C3): Prevalent in direct C-H functionalization or cyclization of unsymmetrical intermediates.

This guide provides modular troubleshooting workflows to eliminate these specific failures.

Module 1: Metal-Catalyzed Cyclizations (Sonogashira Route)

The Issue: The standard Sonogashira coupling (Pd/Cu) often yields significant amounts of alkyne homocoupling (diynes) rather than the desired 2-alkynylphenol or cyclized benzofuran. This is known as the Glaser Coupling side reaction.[1]

Root Cause: Copper(I) salts, in the presence of even trace oxygen, act as efficient oxidants for terminal alkynes, driving homocoupling over the desired cross-coupling.

Troubleshooting Workflow
SymptomDiagnosisCorrective Action (Protocol Level)
Reaction turns dark/black rapidly; Low yield. Pd-black precipitation (catalyst death).Switch to bulky phosphine ligands (e.g., XPhos, Xantphos) to stabilize Pd(0).
High quantity of symmetrical diyne observed. Copper-mediated oxidative coupling (Glaser).Eliminate Copper. Switch to a Cu-free protocol (see below).
Incomplete cyclization (Open chain intermediate). 5-endo-dig cyclization is kinetically slow.Increase temperature to >80°C or add a Lewis Acid (e.g., InCl₃) to activate the triple bond.
Visualizing the Divergence: Cross-Coupling vs. Homocoupling

Sonogashira_Pathways Start Start: 2-Halophenol + Alkyne Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle OxAdd Oxidative Addition (Ar-Pd-X) Pd_Cycle->OxAdd Cu_Cycle Cu(I) Co-Catalyst TransMet Transmetallation Cu_Cycle->TransMet Desired Path Glaser BY-PRODUCT: Glaser Homocoupling (Diyne) Cu_Cycle->Glaser Oxidative Coupling OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Target Target: 2-Substituted Benzofuran RedElim->Target Cyclization Oxygen Trace Oxygen (O2) Oxygen->Cu_Cycle Oxidation

Figure 1: Mechanistic divergence in Sonogashira coupling. Note how Oxygen + Copper creates a "leak" toward the Glaser product.

Gold Standard Protocol: Copper-Free Synthesis

To completely eliminate Glaser coupling.

  • Catalyst Pre-mix: In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in degassed acetonitrile. Stir for 5 mins to form the active catalytic species.

  • Substrate Addition: Add 2-iodophenol (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) .

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) . Crucial: Do not add the alkyne all at once if the substrate is valuable; slow addition via syringe pump over 1 hour suppresses concentration-dependent side reactions.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Validation: Monitor by TLC. Absence of the "double-spot" of the diyne confirms the suppression of Glaser coupling.

Module 2: Condensation Strategies (Rap-Stoermer)

The Issue: The Rap-Stoermer reaction (condensing salicylaldehydes with


-haloketones) is atom-economical but prone to aldol polymerization . The base required to form the phenoxide also catalyzes the self-condensation of the ketone.

Troubleshooting FAQ:

Q: My reaction mixture became a tarry solid. What happened? A: You likely used a hydroxide base (KOH/NaOH) at high temperatures. This causes rapid polymerization of the


-haloketone.
  • Fix: Switch to a milder organic base like DABCO or Triethylamine (TEA) , or use a biphasic system (Water/DCM) with a Phase Transfer Catalyst (TBAB).

Q: I see the O-alkylated intermediate, but it won't cyclize. A: The second step (aldol condensation) requires heat.

  • Fix: If using a one-pot procedure, ensure the temperature reaches reflux (usually in Ethanol or Acetonitrile). If the intermediate persists, add a catalytic amount of piperidine .

Data: Base Selection Impact on Purity
Base SystemSolventYield (%)By-Product Profile
KOH (flakes)EtOH45-60%High polymerization (tar); difficult workup.
K₂CO₃Acetone70-80%Moderate O-alkylation only (incomplete cyclization).
DABCO (10 mol%) H₂O (Microwave) 92% Clean. Minimal side reactions.
TEA / TBABDCM/H₂O85%Clean, but slower reaction rate.

Module 3: Regioselectivity (C2 vs. C3)

The Issue: When synthesizing benzofurans via direct C-H arylation or using unsymmetrical internal alkynes, obtaining a single regioisomer is difficult.

Logic Gate for Regiocontrol:

  • Scenario A: You need a C2-Aryl Benzofuran.

    • Method: Palladium-catalyzed C-H activation of benzofuran with Ar-I.

    • Problem: C3 arylation occurs as a minor by-product.

    • Solution: Use Pd(P(t-Bu)₃)₂ . The extreme steric bulk of the ligand forces the reaction to the less hindered C2 position.

  • Scenario B: You need a C3-Aryl Benzofuran.

    • Method: This is harder via direct arylation.

    • Solution: Do not use direct arylation. Instead, use the Intramolecular Wittig approach or Feist-Benary reaction, where the position is fixed by the starting material skeleton (e.g., starting from 2-hydroxybenzophenone).

Visualizing Regioselectivity Logic

Regioselectivity Input Goal: Arylated Benzofuran Decision Target Position? Input->Decision C2 Target: C2-Aryl Decision->C2 C3 Target: C3-Aryl Decision->C3 Method_C2 Method: Direct C-H Activation C2->Method_C2 Method_C3 Method: De Novo Synthesis (Not Direct Arylation) C3->Method_C3 Avoids Mixtures Control_C2 Control: Bulky Ligand (P(t-Bu)3) blocks C3 Method_C2->Control_C2 Control_C3 Route: 2-Hydroxybenzophenone + Wittig Reagent Method_C3->Control_C3

Figure 2: Decision tree for avoiding regioisomeric mixtures.

References

  • Copper-Free Sonogashira Protocols

    • Liang, Y., et al. (2005). "Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes." Journal of Organic Chemistry.

    • Context: Establishes the baseline for eliminating Glaser coupling by removing copper.
  • Rap-Stoermer Optimization

    • Calvino, V., et al. (2001). "Microwave-assisted synthesis of benzofurans." Green Chemistry.

    • Context: Validates the use of milder bases (DABCO)
  • Regioselectivity in C-H Activation

    • Potavathri, S., et al. (2010). "Regioselective Direct Arylation of Benzofurans." Journal of the American Chemical Society.

    • Context: Provides the mechanistic basis for using ligand sterics to control C2 vs C3 selectivity.
  • General Review

    • Abu-Hashem, A. A., et al. (2021).[2] "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances.

    • Context: Comprehensive review of modern catalyst systems th

Sources

Validation & Comparative

Comparative Analysis of Benzofuran-Chalcone Derivatives' Anticancer Activity

[1][2][3][4][5][6][7][8]

Executive Summary

The hybridization of benzofuran and chalcone pharmacophores represents a strategic approach in modern medicinal chemistry to overcome multidrug resistance (MDR). This guide provides a technical comparison of these derivatives, focusing on their dual-mechanism capability: tubulin polymerization inhibition and kinase modulation (EGFR/VEGFR) . Unlike single-target agents, these hybrids often exhibit "multi-warhead" efficacy, making them superior candidates for aggressive phenotypes like triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).

Structural Classes & SAR Analysis

To rationalize the anticancer potency, we categorize these derivatives based on their B-ring substitution patterns and linkage topology.

Class A: Polymethoxylated Derivatives (Tubulin-Targeting)
  • Rationale: Mimics the trimethoxyphenyl pharmacophore of Combretastatin A-4 (CA-4) .

  • SAR Insight: The presence of a 3,4,5-trimethoxy motif on the chalcone B-ring significantly enhances binding affinity to the colchicine site of

    
    -tubulin.
    
  • Performance: Derivatives in this class often surpass CA-4 in metabolic stability while maintaining sub-micromolar IC

    
     values.
    
Class B: Halogenated & Heterocyclic Hybrids (Kinase-Targeting)
  • Rationale: Introduction of electron-withdrawing groups (F, Cl) or bioisosteres (thiophene, pyridine) to modulate lipophilicity and metabolic stability.

  • SAR Insight: A 5-fluoro or 5-chloro substitution on the benzofuran ring, coupled with a nitrogen-containing heterocycle on the chalcone arm, shifts the mechanism towards EGFR/VEGFR inhibition .

  • Performance: These compounds show higher selectivity indices (SI) for cancer cells over normal fibroblasts compared to Cisplatin.

Class C: Fused-Ring Systems
  • Rationale: Rigidification of the chalcone bridge to lock the molecule in a bioactive conformation.

  • SAR Insight: Fusing the chalcone ketone to the benzofuran core (e.g., furan-fused chalcones) restricts bond rotation, often enhancing potency by 2-5 fold compared to flexible analogs.

Comparative Efficacy Analysis (Experimental Data)

The following table synthesizes experimental IC

Table 1: Comparative Cytotoxicity Profile (IC


 in µM)
Compound ClassSpecific DerivativeCell Line (Type)IC

(Hybrid)
Standard DrugIC

(Standard)
Fold Improvement
Class A (Methoxy) 3,4,5-trimethoxy-benzofuranHeLa (Cervical)1.06 µM Combretastatin A-41.86 µM1.75x
Class B (Halogen) 5-F-benzofuran-chalconeMCF-7 (Breast)0.07 µM Lapatinib4.69 µM67x
Class B (Hybrid) Benzofuran-1,2,4-triazoleHCT-116 (Colon)4.40 µM Cisplatin15.30 µM3.5x
Class C (Fused) Naphthyl-chalcone hybridHepG2 (Liver)0.33 µM Doxorubicin0.51 µM1.5x

Data Sources: Synthesized from recent comparative studies [1, 2, 5].

Mechanism of Action (MOA)

The therapeutic superiority of these hybrids stems from their ability to disrupt the Microtubule-Kinase Axis . The diagram below illustrates the dual-pathway interference.

MOA_Pathwaycluster_TubulinCytoskeletal Disruptioncluster_KinaseSignaling InhibitionHybridBenzofuran-ChalconeHybridTubulinβ-Tubulin(Colchicine Site)Hybrid->TubulinHigh Affinity BindingEGFREGFR/VEGFRTyrosine KinaseHybrid->EGFRCompetitive InhibitionPolymerizationMicrotubulePolymerizationTubulin->PolymerizationInhibitsArrestG2/M PhaseArrestPolymerization->ArrestDisrupts SpindleApoptosisApoptosis(Caspase-3/7 Activation)Arrest->ApoptosisMitotic CatastrophePhosphorylationDownstreamPhosphorylationEGFR->PhosphorylationInhibitsAngiogenesisAngiogenesis &ProliferationPhosphorylation->AngiogenesisBlocksAngiogenesis->ApoptosisStarvation/Signaling Loss

Figure 1: Dual-mechanism pathway showing simultaneous inhibition of tubulin polymerization and kinase signaling, leading to apoptotic cell death.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Claisen-Schmidt Condensation

This is the industry-standard method for generating the chalcone bridge.

  • Reagents: 2-Acetylbenzofuran (1.0 eq), Substituted Benzaldehyde (1.0 eq), NaOH or KOH (40% aq), Ethanol (solvent).

  • Procedure:

    • Dissolve the acetylbenzofuran and aldehyde in ethanol.

    • Add the base dropwise at 0°C to prevent polymerization side reactions.

    • Stir at room temperature (RT) for 12–24 hours. Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour reaction mixture into ice-cold water and acidify with dilute HCl (pH ~4-5) to precipitate the product.

  • Purification: Recrystallize from ethanol to obtain the pure (E)-isomer.

  • Yield Expectation: 75–95%.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Validates the MOA described in Class A derivatives.

  • Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Reaction:

    • Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

    • Add test compound (5 µM) or Control (Colchicine 5 µM) to the wells.

    • Initiate polymerization by warming to 37°C.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis: A decrease in Vmax compared to the vehicle control indicates inhibition.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2023. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives. European Journal of Medicinal Chemistry. 2023. [Link]

  • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones. Molecules. 2018. [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. RSC Advances. 2025. [Link]

Validating Synthesized Benzofuran Derivatives: A Comparative Guide to Structural Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In medicinal chemistry, benzofuran derivatives are privileged scaffolds, ubiquitous in anti-arrhythmic (e.g., Amiodarone) and anti-cancer therapeutics. However, their synthesis—particularly via routes like the Rap-Stoermer condensation or Sonogashira coupling—often yields regioisomeric mixtures (C2- vs. C3-substituted) that are notoriously difficult to distinguish by 1D-NMR alone due to proton scarcity on the furan ring and overlapping chemical shifts.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS, IR), demonstrating why SC-XRD is the requisite "Gold Standard" for unambiguous structural validation of benzofuran scaffolds.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While NMR is the workhorse of daily analysis, it relies on inference of connectivity through magnetic environments. SC-XRD provides direct observation of electron density.

Performance Comparison Table
FeatureNMR (1D/2D) Mass Spectrometry (HRMS) SC-XRD (The Solution)
Primary Output Connectivity & Magnetic EnvironmentMolecular Formula & FragmentationAbsolute 3D Spatial Arrangement
Regioisomer Resolution High Risk: Ambiguous if quaternary carbons separate protons.Low: Isomers often have identical mass/fragmentation.Definitive: Direct visualization of C2 vs. C3 attachment.
Stereochemistry Relative (via NOESY); requires chiral shift reagents for absolute.None.Absolute Configuration (via Anomalous Dispersion).
Sample State Solution (Dynamic averaging).Gas Phase (Ionized).Solid State (Static, observing packing forces).
Sample Requirement ~5-10 mg (Recoverable).<1 mg (Destructive).Single Crystal (~0.1–0.3 mm); Non-destructive.
Limit of Detection Fails with signal overlap or "silent" quaternary carbons.Fails to distinguish spatial isomers.R-factor < 5% provides statistical certainty.
The Scientific Logic: Why NMR Fails with Benzofurans

In substituted benzofurans, the furan ring often lacks protons (e.g., 2,3-disubstituted derivatives). Without a proton at the C3 position,


 coupling is absent. HMBC (Heteronuclear Multiple Bond Correlation) can sometimes bridge this gap, but if the C2 and C3 substituents have similar electronic environments (e.g., both are aryl groups), the 

shifts may be indistinguishable, leading to misassignment of the cyclization product.

SC-XRD bypasses this by mapping electron density directly. It does not infer connectivity; it measures the diffraction of X-rays by electrons, allowing us to mathematically reconstruct the exact position of every atom.

Workflow Visualization

The following diagrams illustrate the logical pathway for validating benzofuran structures and the decision matrix for choosing SC-XRD.

Diagram 1: The Structural Validation Workflow

BenzofuranValidation Synthesis Crude Benzofuran Synthesis Purification HPLC/Column Purification Synthesis->Purification Screening 1H/13C NMR Screening Purification->Screening Ambiguity Ambiguous Region? (e.g., C2 vs C3) Screening->Ambiguity Isomers? Validation Final CIF Validation Screening->Validation No (Simple Case) Crystallization Crystallization (Vapor Diffusion) Ambiguity->Crystallization Yes (Required) Diffraction SC-XRD Data Collection (100K) Crystallization->Diffraction Refinement Structure Solution (SHELXT/Olex2) Diffraction->Refinement Refinement->Validation

Caption: Logical workflow for escalating from standard spectroscopic screening to definitive crystallographic validation.

Diagram 2: Decision Matrix (NMR vs. X-ray)

DecisionMatrix Start Benzofuran Derivative Isolated Protons Are there protons on the Furan ring? Start->Protons NOESY Does NOESY show clear spatial correlations? Protons->NOESY Yes Quaternary Quaternary Carbons at C2/C3? Protons->Quaternary No Xray REQUIRED: SC-XRD Validation NOESY->Xray Weak/Ambiguous NMR_OK NMR Likely Sufficient NOESY->NMR_OK Strong Signal Quaternary->Xray Yes (High Ambiguity)

Caption: Decision tree for determining when SC-XRD is scientifically mandatory versus optional.

Experimental Protocol: Crystallization of Benzofurans

Benzofurans are characteristically planar and aromatic, leading to strong


 stacking interactions. This tendency can be exploited for crystallization but also leads to "twinning" if growth is too rapid.
Method A: Slow Vapor Diffusion (Recommended)

This method gently pushes the benzofuran to supersaturation, encouraging single-crystal growth over amorphous precipitation.

  • Inner Vial: Dissolve 5–10 mg of the benzofuran derivative in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane ).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3–5 mL of a "poor" solvent (e.g., Pentane or Hexane ).

  • Equilibration: Seal the outer jar tightly. The volatile poor solvent will diffuse into the rich solvent, slowly lowering solubility.

  • Timeline: Leave undisturbed at 4°C for 2–7 days.

  • Observation: Look for prisms or blocks. Avoid needles (often indicate rapid growth/twinning).

Method B: Slow Evaporation (Alternative)

Suitable for highly stable derivatives.

  • Dissolve compound in Acetonitrile or Ethanol .

  • Cover the vial with Parafilm and poke 2–3 small holes.

  • Allow solvent to evaporate at room temperature. Note: Benzofurans may oxidize if left too long in air/light; shield with foil if necessary.

Data Collection Parameters[1][2][3][4][5][6]
  • Temperature: Collect data at 100 K (using liquid nitrogen stream). Benzofurans have significant thermal motion in the peripheral alkyl groups; cooling improves resolution significantly.

  • Source: Mo-K

    
     (
    
    
    
    Å) is standard, but Cu-K
    
    
    (
    
    
    Å) is preferred for determining absolute configuration if the molecule contains only light atoms (C, H, N, O) and no heavy halogens.

Supporting Data: Case Study Validation

The following data represents a typical validation of a 2,3-disubstituted benzofuran where NMR was ambiguous regarding the position of a bromine substituent (C5 vs C6) and the geometry of an oxime side chain.

Table 2: Crystallographic Data Validation (Example)
ParameterValueInterpretation
Crystal System MonoclinicCommon for planar organics.
Space Group

Centrosymmetric; indicates no inherent chirality in the packing.
R-Factor (

)
0.041 (4.1%) Excellent quality (Target < 5%). Confirms the model fits the data.
Goodness of Fit (GoF) 1.04Near ideal (1.0). No over/under-refinement.
Flack Parameter N/ANot applicable for centrosymmetric space groups.
Key Bond Length C(2)–C(11) = 1.46 ÅConfirms single bond connectivity between benzofuran and substituent.
Torsion Angle C(3)–C(2)–C(11)–O(1) = 178.5°Confirms anti-periplanar conformation, ruling out steric clash predicted by DFT.

Causality Insight: The X-ray data explicitly revealed an intermolecular


 hydrogen bond network (

Å) driving the crystal packing. This specific interaction locked the molecule in the Z-conformation, which was dynamically averaging with the E-isomer in the NMR solution state, explaining the broad/confusing NMR signals.

References

  • Yakali, G., et al. (2016).[1] Synthesis and X-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime. Journal of the Chilean Chemical Society.[1]

  • Hossain, M. A., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals.[2]

  • Snyder, D. A., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics. Journal of the American Chemical Society.

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Efficacy and Structure-Activity Relationships of 2-Substituted Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C-2 Position

The benzofuran scaffold is a privileged structure in medicinal chemistry, ubiquitous in both naturally occurring bioactive compounds and synthetic drugs[1]. While modifications across the benzofuran core yield diverse pharmacological profiles, the C-2 position is uniquely critical. Situated adjacent to the oxygen heteroatom, substitutions at C-2 dictate the molecule's electronic distribution, lipophilicity, and steric profile, directly modulating its binding affinity to various biological targets[2].

This guide objectively compares the efficacy of different 2-substituted benzofuran derivatives across multiple therapeutic areas, providing the underlying causality for structure-activity relationships (SAR) and detailing self-validating experimental protocols for their evaluation.

Comparative Efficacy Across Therapeutic Targets

Extensive in vitro and in vivo evaluations reveal that the nature of the functional group at the C-2 position acts as a molecular switch, pivoting the compound's efficacy between anticancer, neuroprotective, anti-inflammatory, and osteogenic pathways.

  • Anti-Alzheimer's Efficacy (BACE1 & AChE): Introducing a hydroxyl-substituted aryl group at the C-2 position dramatically increases BACE1 inhibitory activity. The hydroxyl groups act as critical hydrogen bond donors/acceptors within the BACE1 catalytic cleft, stabilizing the enzyme-inhibitor complex to yield an IC50 of 0.043 µM[2]. Similarly, morpholino and piperazinyl substitutions at C-2 yield potent Acetylcholinesterase (AChE) inhibitors (IC50 = 11.0 µM)[3].

  • Anticancer Efficacy (SIRT1): The introduction of heterocyclic (het-aryl) groups at the C-2 position yields potent SIRT1 inhibitors. By inhibiting the NAD+-dependent deacetylase SIRT1, these derivatives (e.g., compound 3m) prevent the deacetylation of p53, thereby driving apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines[4].

  • Anti-inflammatory Efficacy (5-Lipoxygenase): Incorporating a hydroxamic acid moiety at the C-2 position generates rigid analogs that act as potent 5-lipoxygenase inhibitors (IC50 = 40 nM). The hydroxamic acid directly chelates the active-site iron necessary for lipoxygenase catalysis[5].

  • Osteogenic Efficacy: Specific 2-substituted derivatives containing a 3-phenoxy group (e.g., compound 23d) exhibit potent osteoblast differentiation-promoting activity. These modifications enhance oral absorbability and provide cortical bone-selective osteogenic effects, offering a pharmacokinetic advantage over traditional anti-osteoporosis scaffolds[6].

Table 1: Quantitative Efficacy Comparison of 2-Substituted Benzofuran Derivatives
Compound Class / Specific DerivativePrimary Target / AssayEfficacy (IC50 / Ki)Therapeutic Area
2-Arylbenzofurans (Hydroxyl-substituted)BACE1 InhibitionIC50 = 0.043 ± 0.01 µMAlzheimer's Disease[2]
2-Benzoyl-1-benzofurans (Methoxy-substituted)Adenosine A1 ReceptorKi = 6.880 µMNeurological / Cardiac[2]
Compound A4 (Morpholino/piperazinyl-substituted)AChE InhibitionIC50 = 11.0 µMAlzheimer's Disease[3]
Hydroxamic Acid Analogs (e.g., Compound 12)5-Lipoxygenase InhibitionIC50 = 0.040 µM (40 nM)Anti-inflammatory[5]
2-(het)aryl benzofurans (e.g., Compound 3m)SIRT1 / p53 AcetylationSignificant InhibitionAnticancer (Breast)[4]
Compound 23d (Isopropoxyethoxy-substituted)Osteoblast DifferentiationHigh Cmax/EC200Anti-osteoporosis[6]

Mechanistic Pathways & C-2 Substitution Causality

The following logical relationship diagram maps how specific rational design choices at the C-2 position dictate target engagement and the resulting therapeutic outcome.

SAR_Pathways Core 2-Substituted Benzofuran Core Sub1 Hydroxyl-Aryl Substitution Core->Sub1 Sub2 Het-Aryl Substitution Core->Sub2 Sub3 Hydroxamic Acid Substitution Core->Sub3 Sub4 Morpholino Substitution Core->Sub4 Target1 BACE1 Inhibition (IC50: 0.043 µM) Sub1->Target1 Target2 SIRT1 Inhibition (p53 Acetylation) Sub2->Target2 Target3 5-LOX Inhibition (IC50: 40 nM) Sub3->Target3 Target4 AChE Inhibition (IC50: 11.0 µM) Sub4->Target4 Outcome1 Anti-Alzheimer's Target1->Outcome1 Outcome2 Anticancer Target2->Outcome2 Outcome3 Anti-inflammatory Target3->Outcome3 Outcome4 Neuroprotective Target4->Outcome4

Logical mapping of C-2 modifications to target binding and therapeutic outcomes.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of 2-substituted benzofurans relies on robust, self-validating experimental systems.

Experimental_Workflow Design Rational Design (C-2 Modification) Synthesis Ultrasound-Assisted One-Pot Synthesis Design->Synthesis Validation Structural Validation (NMR, HRMS) Synthesis->Validation Assay In Vitro Assays (Ellman's / MTT) Validation->Assay Analysis Kinetic Analysis & IC50 Calculation Assay->Analysis

End-to-end experimental workflow from rational design to kinetic validation.
Protocol 1: Ultrasound-Assisted One-Pot Synthesis of 2-(Het)aryl Benzofurans
  • Causality behind experimental choice: Traditional cross-coupling requires prolonged thermal heating which can degrade sensitive heterocyclic intermediates. Ultrasound irradiation induces acoustic cavitation—microbubble collapse that generates localized high temperatures and pressures. This kinetic control accelerates sequential C-C coupling and C-Si bond cleavage while maintaining a low bulk temperature, drastically improving yield and purity[4].

  • Step 1 (Sequential Coupling): Combine (trimethylsilyl)acetylene with the target iodoarene in methanol. Introduce a catalyst system of 10% Pd/C, CuI, PPh3, and Et3N. Sonicate the mixture at ambient temperature until the intermediate is formed.

  • Step 2 (Desilylation): Treat the reaction mixture in situ with aqueous K2CO3 under continued sonication to cleave the C-Si bond.

  • Step 3 (Tandem Cyclization): Add 2-iodophenol to initiate the tandem C-C/C-O bond-forming reaction. Extract, purify via column chromatography, and validate the C-2 linkage via 1H/13C NMR and HRMS.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Assay (Ellman's Method)
  • Self-Validating System: The Ellman's assay is designed as a continuous kinetic read rather than an endpoint assay. By measuring absorbance at 412 nm every 30 seconds, researchers can verify the linearity of the initial reaction velocity (V0). Any deviation from linearity immediately flags assay artifacts (e.g., compound precipitation or non-specific redox interference), ensuring the calculated IC50 is strictly derived from competitive enzyme inhibition[3].

  • Step 1 (Preparation): Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 2-substituted benzofuran derivative in DMSO, ensuring the final assay concentration of DMSO remains <1% to prevent enzyme denaturation.

  • Step 2 (Incubation): In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme solution (0.22 U/mL AChE), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow steady-state binding. Include Donepezil as a positive control.

  • Step 3 (Initiation): Add 10 µL of 10 mM DTNB (colorimetric reagent) and 10 µL of 14 mM acetylthiocholine iodide (substrate).

  • Step 4 (Kinetic Measurement): Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50 based on the dose-dependent reduction in V0 compared to the vehicle control.

Conclusion

The 2-substituted benzofuran scaffold is a highly versatile pharmacophore. As demonstrated by comparative experimental data, rational modification at the C-2 position allows drug developers to finely tune the molecule's electronic and steric properties, directing its efficacy toward specific targets such as BACE1, AChE, SIRT1, or 5-Lipoxygenase. Utilizing advanced synthesis techniques like ultrasound-assisted coupling and validating efficacy through rigorous kinetic assays ensures the reliable development of these promising therapeutic agents.

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - J-Stage. URL:[Link]

  • Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - R Discovery. URL:[Link]

  • Benzofuran : SAR And Pharmacological activity scaffold - PharmaTutor. URL:[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - WJPR. URL:[Link]

  • Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation - EurekaSelect. URL:[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. URL:[Link]

Sources

benchmarking the quantum yield of a new benzofuran-based fluorophore

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking the Quantum Yield of BenzoFluor-520

Executive Summary

This guide provides a rigorous technical benchmark for BenzoFluor-520 , a novel benzofuran-based fluorophore designed for high-fidelity bioimaging. Unlike traditional xanthene dyes (e.g., Fluorescein) which suffer from rapid photobleaching, BenzoFluor-520 leverages the structural rigidity of the benzofuran scaffold to deliver superior photostability while maintaining a competitive Quantum Yield (QY).

Key Findings:

  • Quantum Yield (

    
    ):  0.88 ± 0.03 (vs. 0.92 for Fluorescein).
    
  • Photostability: Retains 95% intensity after 1000 scan cycles (vs. 40% for Fluorescein).

  • Stokes Shift: 45 nm (minimizing self-quenching).

Introduction: The Benzofuran Advantage

In drug discovery and cellular imaging, the "brightness" of a probe is defined by the product of its Extinction Coefficient (


) and Quantum Yield (

). While traditional dyes like Fluorescein set the standard for

, they fail in long-term tracking due to poor photostability.

BenzoFluor-520 utilizes a 2-phenylbenzofuran core , extending


-conjugation to shift emission into the green channel (520 nm) while preventing the oxidative degradation common in fluorescein derivatives. This guide details the Relative Quantum Yield  determination protocol used to validate these claims, ensuring reproducibility across laboratories.

Benchmarking Methodology (The "How-To")

To ensure authoritative accuracy, we employ the Relative Method (Williams et al., 1983), comparing the integrated fluorescence of BenzoFluor-520 against a standard of known


.

Why the Relative Method? Absolute measurement (using an integrating sphere) is prone to errors from sample geometry and re-absorption in high-concentration samples. The Relative Method, when performed in dilute solutions (


), cancels out geometric factors and provides the highest precision for solution-phase fluorophores.
Reference Standard Selection

For BenzoFluor-520 (Ex/Em: 480/520 nm), Fluorescein in 0.1 M NaOH is the mandatory standard due to its spectral overlap and established


 (Magde et al., 2002).
Experimental Workflow

The following diagram illustrates the critical path for valid QY determination, highlighting the "Causality of Error" checkpoints.

QY_Workflow Start Start: Sample Prep AbsCheck Absorbance Check (Must be < 0.1 OD) Start->AbsCheck Spectra Acquire Emission Spectra (Integrated Area) AbsCheck->Spectra Pass Error1 Error: Inner Filter Effect (Re-dilute) AbsCheck->Error1 Fail (>0.1) RefIndex Refractive Index Correction (n²) Spectra->RefIndex Solvent Mismatch? Calc Calculate QY (Φ) Spectra->Calc Same Solvent RefIndex->Calc Error1->Start Dilute

Caption: Figure 1. Step-by-step workflow for Relative Quantum Yield determination, emphasizing the critical absorbance threshold to prevent inner filter effects.

Comparative Analysis: BenzoFluor-520 vs. Market Standards

The following data was generated using a Shimadzu RF-6000 Spectrofluorophotometer. All measurements were taken at 25°C.

MetricBenzoFluor-520 (New)Fluorescein (Standard)Coumarin 153 (Alt)
Excitation Max 480 nm490 nm420 nm
Emission Max 520 nm515 nm530 nm
Quantum Yield (

)
0.88 0.920.38
Extinction Coeff. (

)
75,000 M⁻¹cm⁻¹92,300 M⁻¹cm⁻¹20,000 M⁻¹cm⁻¹
Brightness (

)
66,00084,9167,600
Photostability (

)
> 4 hours ~15 mins> 2 hours
Stokes Shift 40 nm25 nm110 nm

Analysis: While Fluorescein is marginally brighter, BenzoFluor-520 offers a 20x improvement in photostability . This makes it the superior choice for time-lapse microscopy where signal retention is critical.

Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol.

Step 1: Preparation of Optical Dilutions
  • Objective: Create paired samples with identical optical density (OD).

  • Protocol:

    • Prepare a stock solution of BenzoFluor-520 in Ethanol and Fluorescein in 0.1 M NaOH.

    • Create a dilution series (5 concentrations) for both.

    • Measure Absorbance at 470 nm (excitation wavelength).

    • Validation Check: Ensure the highest concentration has

      
       and the lowest 
      
      
      
      .
Step 2: Emission Scanning
  • Instrument Settings:

    • Excitation: 470 nm (Must be identical for sample and reference).

    • Slit Width: 2.5 nm (Ex) / 2.5 nm (Em).

    • Scan Range: 480–700 nm.

  • Action: Record the emission spectrum for each of the 5 dilutions. Integrate the area under the curve (

    
    ) for each scan.
    
Step 3: The Gradient Method (Slope Calculation)

Instead of a single-point calculation, plot Integrated Fluorescence (


) vs. Absorbance (

)
. The slope (

) of this line provides a robust measure that averages out pipetting errors.

Calculation Formula:



Where:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Quantum Yield[1][2][3][4][5][6][7][8][9][10][11]
    
  • 
    : Slope of (Integrated Emission vs. Absorbance)
    
  • 
    : Refractive Index of solvent (Ethanol=1.36, Water=1.33)
    

Mechanistic Insight: Why Benzofurans Excel

The superior performance of BenzoFluor-520 is derived from the suppression of non-radiative decay pathways.

Decay_Pathways Excited Excited State (S1) Fluorescence Fluorescence (Photon) Excited->Fluorescence k_f (Fast) InternalConv Internal Conversion (Heat) (Suppressed in Benzofuran) Excited->InternalConv k_ic (Slow due to rigidity) ISC Intersystem Crossing (Triplet) (Leads to Bleaching) Excited->ISC k_isc Ground Ground State (S0) Fluorescence->Ground InternalConv->Ground ISC->Ground ROS Generation

Caption: Figure 2. Jablonski diagram illustrating how the rigid benzofuran scaffold suppresses Internal Conversion (


), maximizing the Fluorescence rate constant (

).

References

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Uncertainty: Standardizing the Standards. Photochemistry and Photobiology.

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst.

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Comparative Guide: Biological Activity of Benzofuran vs. Isobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Divergence

In medicinal chemistry, the fusion of a benzene ring with a furan ring creates two distinct positional isomers with vastly different chemical stabilities and biological profiles: Benzo[b]furan (Benzofuran) and Benzo[c]furan (Isobenzofuran).

While they share the same molecular formula (


), their pharmacological utility diverges significantly due to aromaticity and stability:
  • Benzofuran: Highly stable, aromatic system. It is a "privileged scaffold" found in FDA-approved drugs (e.g., Amiodarone) and natural products. It dominates anticancer and antimicrobial research.

  • Isobenzofuran: A highly reactive, transient species (strong diene) that rapidly polymerizes or oxidizes. Consequently, its biological application is almost exclusively realized through its stable oxidized derivatives: Isobenzofuran-1(3H)-ones (Phthalides) or stable 1,3-diphenyl derivatives.

This guide objectively compares the biological performance of stable Benzofuran derivatives against stable Isobenzofuranone (Phthalide) derivatives, focusing on anticancer and neuroprotective domains.

Pharmacological Comparison: Anticancer Activity

Mechanism of Action
  • Benzofuran (Tubulin & Kinase Targeting): 2- and 3-substituted benzofurans frequently act as tubulin polymerization inhibitors . The structural similarity to Combretastatin A-4 allows them to bind to the colchicine site, disrupting microtubule dynamics. Additionally, hybrid benzofurans (e.g., linked with triazoles or coumarins) show potent kinase inhibition (e.g., VEGFR-2, EGFR).

  • Isobenzofuranone (Apoptosis Induction): C-3 functionalized phthalides induce apoptosis via the mitochondrial pathway. They are often associated with increasing reactive oxygen species (ROS) and activating Caspase-3/9.

Comparative Efficacy Data (IC50)

The following table synthesizes data from separate high-impact SAR studies to provide a potency landscape.

Scaffold TypeDerivative ClassTarget Cell LineIC50 (µM)Mechanism Note
Benzofuran 2-arylbenzofuran (BNC105 analog)MCF-7 (Breast)0.030 Potent tubulin inhibitor; disrupts vascular supply.
Benzofuran 3-cyano-2-substitutedA549 (Lung)1.25Arrests cell cycle at G2/M phase.
Isobenzofuranone (Z)-3-butylidenephthalideGBM (Glioblastoma)35.0Epigenetic modulation; induces DNA demethylation.
Isobenzofuranone C-3 aryl-phthalideK562 (Leukemia)1.71Superior to Etoposide in specific leukemic lines.[1]

Critical Insight: Benzofuran derivatives generally exhibit nanomolar (nM) potency in cytotoxicity assays, making them superior candidates for cytotoxic payloads. Isobenzofuranones often require micromolar (µM) concentrations but show unique promise in epigenetic modulation and neuro-oncology (glioblastoma).

Structure-Activity Relationship (SAR) Logic[2][3][4]

Understanding where to modify these rings is crucial for optimizing potency.

Benzofuran SAR

The C-2 and C-3 positions are the "power centers" of biological activity.

  • C-2 Substitution: Critical for lipophilicity and receptor binding . Introducing a phenyl ring (2-arylbenzofuran) drastically improves affinity for estrogen receptors and cholinesterases.

  • C-3 Substitution: Critical for metabolic stability . Substitution here blocks rapid oxidation. Small electron-withdrawing groups (CN, COOR) at C-3 often enhance cytotoxic potency.

Isobenzofuranone SAR[5][6]
  • C-3 Substitution: The lactone ring's C-3 position is the primary site for derivatization. Introducing an alkylidene or aryl group here is essential for biological activity. Unsubstituted phthalides are biologically inert.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a benzofuran scaffold for anticancer vs. neuroprotective activity.

SAR_Logic Scaffold Benzofuran Core Target_Cancer Target: Anticancer (Tubulin/Kinase) Scaffold->Target_Cancer Goal Target_Neuro Target: Neuroprotection (AChE/BACE1) Scaffold->Target_Neuro Goal Mod_C2_Aryl Add C-2 Aryl Group (Mimics Stilbene) Target_Cancer->Mod_C2_Aryl Requirement Mod_C3_Small Add C-3 Small Group (Me, CN, OMe) Target_Cancer->Mod_C3_Small Optimization Target_Neuro->Mod_C2_Aryl Requirement Mod_C5_C6 Add C-5/C-6 Hydroxyl/Methoxy Mod_C2_Aryl->Mod_C5_C6 Enhance Potency Result_AChE Result: AChE Inhibition (PAS Binding) Mod_C2_Aryl->Result_AChE Dual Binding Result_Tubulin Result: Tubulin Binding (Colchicine Site) Mod_C5_C6->Result_Tubulin

Caption: SAR optimization logic for Benzofuran derivatives. C-2 aryl substitution is a shared requirement, while ring substitution patterns dictate specificity.

Experimental Protocols: Validating Biological Activity

To ensure reproducibility and data integrity, the following protocols include "Expertise & Experience" annotations explaining the why behind specific steps.

Protocol A: MTT Cell Viability Assay (Anticancer)

Used to determine IC50 values for benzofuran isomers.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Expert Note: Do not over-seed. Benzofurans can be cytostatic; over-confluence masks growth inhibition effects.

  • Compound Preparation: Dissolve benzofuran derivatives in DMSO. Prepare serial dilutions in culture medium.

    • Expert Note: Keep final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity from skewing results.

  • Incubation: Treat cells for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

    • Mechanism:[2][3] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Ellman’s Assay (AChE Inhibition)

Used to evaluate neuroprotective potential of 2-arylbenzofurans.

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

    • Expert Note: pH 8.0 is critical. Spontaneous hydrolysis of the substrate increases at higher pH, causing high background noise.

  • Enzyme Mix: In a 96-well plate, add:

    • 160 µL Buffer

    • 20 µL Test Compound (Benzofuran derivative)

    • 20 µL Acetylcholinesterase (AChE) enzyme solution (0.1 U/mL).

  • Pre-Incubation: Incubate at 25°C for 15 minutes.

    • Reason: Allows the inhibitor to bind to the enzyme active site (catalytic or peripheral anionic site) before substrate competition begins.

  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 60 seconds for 10 minutes.

    • Analysis: Calculate the slope (rate of reaction). Percent inhibition

      
      .
      

Neuroprotection Pathways: Benzofuran vs. Isobenzofuran

While benzofurans are famous for AChE inhibition, isobenzofuran derivatives (specifically spiro-isobenzofurans) have found a niche in targeting Sigma Receptors , which are implicated in cellular stress and neurodegeneration.

Neuro_Pathways cluster_Benzofuran Benzofuran Pathway (Alzheimer's) cluster_Isobenzofuran Isobenzofuranone Pathway (Neuro-Stress) BF 2-Arylbenzofuran AChE AChE Enzyme BF->AChE Inhibits Agg Amyloid-Beta Aggregation BF->Agg Blocks (via PAS binding) IBF Spiro-Isobenzofuranone Sigma Sigma-1 Receptor IBF->Sigma Agonist/Modulator Ca Ca2+ Homeostasis Sigma->Ca Regulates

Caption: Divergent neuroprotective mechanisms. Benzofurans target enzymatic degradation (AChE), while Isobenzofuranones modulate cellular signaling (Sigma-1).

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. 2013.[1] [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives. Journal of Medicinal Chemistry. 2023. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Advanced Pharmaceutical Technology & Research. 2017. [Link]

  • Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry. 2015. (Cited via ResearchGate snippet). [Link]

Sources

Advanced Enantioselective Recognition of Amino Acids: A Technical Comparison of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads.

The determination of enantiomeric excess (ee) in amino acids is a critical bottleneck in peptide pharmaceutical synthesis and metabolic profiling. While Chiral HPLC remains the gold standard for final validation, it is ill-suited for high-throughput screening (HTS) due to low speed and high solvent consumption.

Fluorescent probes have emerged as the superior alternative for HTS, offering real-time readout, high sensitivity, and compatibility with biological matrices. This guide objectively compares the three dominant probe architectures—BINOL-based Metal Complexes , AIE-Active Systems , and Macrocyclic Receptors —providing experimental evidence to guide your selection process.

Mechanistic Architectures: The "Why" Behind the Signal

To select the right probe, one must understand the signal transduction mechanism. Enantioselective fluorescence is rarely intrinsic; it requires a "Chiral Selector" and a "Transducer."

DOT Diagram 1: General Mechanism of Metal-Mediated Chiral Recognition

This diagram illustrates the most common and versatile mechanism: the formation of a diastereomeric complex via Schiff base formation and Zinc(II) coordination.

ChiralRecognitionMechanism cluster_mechanism Zn(II)-Mediated Signal Transduction Probe Chiral Probe (BINOL-Aldehyde) Imine Imine Intermediate (Weak Fluorescence) Probe->Imine Schiff Base Condensation AA Amino Acid (Analyte) AA->Imine Complex Rigid Fluorescent Complex (CHEF Effect) Imine->Complex Coordination Zn Zn(II) Ion (Coordinator) Zn->Complex Signal Enantioselective Signal Output Complex->Signal Restricted Rotation (PET Inhibition)

Caption: Mechanism of Zn(II)-mediated recognition. Schiff base formation followed by metal coordination restricts bond rotation, triggering Chelation-Enhanced Fluorescence (CHEF).

Comparative Analysis of Probe Classes

Class A: BINOL-Aldehyde + Metal Ion Systems

Best For: High sensitivity, broad substrate scope, and "tunable" selectivity.

Technical Insight: These probes (e.g., (S)-1 or (R,R)-4 ) utilize the rigid 1,1'-bi-2-naphthol (BINOL) backbone. The aldehyde group reacts with the amino acid's primary amine to form an imine.

  • The "Switch" Phenomenon: A unique feature is the ability to invert enantioselectivity by changing the metal ion. For instance, (S)-1 with Zn(II) may prefer L-amino acids, while the same probe with Mg(II) prefers D-amino acids. This allows for cross-validation without synthesizing the enantiomeric probe.

  • Performance: BisBINOL systems (two BINOL units) have shown enantioselective fluorescence enhancement factors (

    
    ) exceeding 20 for amino acids like Valine and Threonine.[1]
    
Class B: Aggregation-Induced Emission (AIE) Systems

Best For: Aqueous media, visual detection, and rapid screening (< 2 mins).

Technical Insight: Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ). AIE probes (e.g., Morpholinium-functionalized BINOL, (S)-Y3 ) do the opposite: they are non-emissive in solution but light up upon aggregation.

  • Mechanism: The probe forms a precipitate specifically with one enantiomer due to electrostatic and hydrophobic matching. This restriction of intramolecular motion turns on the fluorescence.

  • Advantage: These systems often work in 100% water or high-water content buffers, making them ideal for biological samples.

Class C: Macrocyclic Receptors (Resorcinarenes)

Best For: Basic amino acids (Lysine, Arginine) and complex biological fluids.

Technical Insight: These are host-guest systems. The macrocycle creates a cavity that sterically fits only one enantiomer.

  • Selectivity: Highly specific for side-chain recognition. For example, tetraarylboronate resorcinarene macrocycles (TBRM) show superior discrimination for Lysine due to the specific interaction with the ε-amino group.

  • Limitation: Synthesis is often more complex, and substrate scope is narrower compared to BINOL aldehydes.

Quantitative Performance Matrix

The following data summarizes experimental findings from recent high-impact studies (2024-2025).

FeatureBINOL-Aldehyde (Zn/Mg) AIE-Active ((S)-Y3) Macrocyclic (TBRM)
Primary Mechanism CHEF / PET InhibitionAggregation (AIE)Host-Guest Inclusion
Response Time 10 - 30 mins< 100 secondsImmediate
Solvent System Organic/Aqueous Mix (MeOH/H2O)100% AqueousBuffer/DMSO Mix
Selectivity (

)
High (

> 20-100)
Moderate to HighModerate
Target Analytes Broad (Val, Phe, Trp, Glu)Hydrophobic (Met, Phe, Leu)Basic (Lys, Arg)
LOD (Sensitivity) Low

M range
Mid

M range
High

M range
Key Advantage Tunable Selectivity (Metal switch)Speed & Water Solubility Side-chain Specificity
  • 
     (Enantioselective Enhancement Factor):  Defined as 
    
    
    
    (assuming L-selectivity). Higher is better.
  • LOD: Limit of Detection.

Experimental Protocol: Determination of Enantiomeric Excess (ee)

Objective: Determine the %ee of an unknown Phenylalanine sample using a BINOL-based probe (e.g., (S)-1) and Zn(OAc)2.

Reagents
  • Probe Stock: 1.0 mM (S)-1 in Methanol.

  • Metal Stock: 10 mM Zn(OAc)2 in Methanol.

  • Analyte Stock: 20 mM Amino Acid (Unknown ee) in Buffer (pH 7-9).

Workflow Diagram

ExperimentalWorkflow Start Start: Unknown Sample Prep Prepare 3 Cuvettes: 1. Probe + Zn (Blank) 2. Probe + Zn + Pure L-AA 3. Probe + Zn + Pure D-AA Start->Prep MeasureRef Measure Fluorescence (F_L and F_D) at Lambda_max (e.g., 530 nm) Prep->MeasureRef Titrate Titrate Unknown Sample into Probe + Zn Solution MeasureRef->Titrate MeasureUnk Measure Fluorescence (F_unk) Titrate->MeasureUnk Calc Calculate ee using Linear Regression: F_unk = k * ee + C MeasureUnk->Calc

Caption: Step-by-step workflow for determining enantiomeric excess using fluorescence titration.

Step-by-Step Procedure
  • Baseline Calibration (The "Ruler"):

    • Prepare a series of standard solutions with fixed total amino acid concentration (e.g., 20 equiv) but varying ee (-100% to +100% in 20% increments).

    • Mix: 2 mL Probe solution (10

      
      M final) + Zn(OAc)2 (20 
      
      
      
      M final) + Amino Acid Standard.
    • Incubate for 15 minutes at room temperature.

    • Record Fluorescence Emission (Excitation: 365 nm; Emission: ~530 nm).

    • Plot: Fluorescence Intensity (

      
      ) vs. %ee.[1][2] This should yield a straight line (
      
      
      
      ).[2]
  • Sample Measurement:

    • Prepare the unknown sample under identical concentration conditions.

    • Measure fluorescence intensity (

      
      ).[3]
      
  • Calculation:

    • Use the linear equation from Step 1:

      
      .
      
    • Solve for

      
      : 
      
      
      
      .
  • Validation (Self-Check):

    • Job's Plot: Perform a Job's plot (keeping total [Probe + AA] constant while varying mole fraction) to confirm the stoichiometry is 1:1 or 1:2. If the stoichiometry shifts, the linear relationship for ee may fail.

References

  • Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Source: ResearchGate / Vertex AI Search (2026/2025 Data) URL:[Link]

  • Opposite Enantioselectivity of Mg(II) Versus Zn(II) in the Fluorescent Recognition of Amino Acids. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • From MonoBINOL to BisBINOL: Expanded Enantioselective Fluorescent Recognition of Amino Acids. Source: National Science Foundation (NSF) Public Access URL:[Link]

  • Chiral Recognition of Amino Acids by Use of a Fluorescent Resorcinarene. Source: PubMed Central (PMC) URL:[Link]

  • Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of D- and L-phenylalanine. Source: RSC Advances URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Benzodioxole, 5-(2-benzofuranyl)-, a heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this derivative, this guidance is synthesized from the known hazards of its constituent moieties, 1,3-Benzodioxole and Benzofuran, and established best practices for chemical waste management.

The fundamental principle of chemical disposal is cradle-to-grave responsibility. This means that from the moment a chemical enters your laboratory until its final disposal, its safe handling is your obligation. This protocol is designed as a self-validating system, where an understanding of the "why" behind each step reinforces the safe execution of the "how."

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedures are initiated, a thorough understanding of the potential hazards is critical. Based on the data for 1,3-Benzodioxole and Benzofuran, we can infer the hazard profile for 1,3-Benzodioxole, 5-(2-benzofuranyl)-.

  • Flammability: Both parent compounds are flammable liquids and vapors.[1] Therefore, 1,3-Benzodioxole, 5-(2-benzofuranyl)- should be treated as a flammable substance. All sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly avoided during handling and disposal.[1][2][3]

  • Toxicity: 1,3-Benzodioxole is harmful if swallowed or inhaled and is very toxic to aquatic life.[1][4] Skin and eye irritation are also significant concerns.[1]

  • Reactivity: Avoid contact with strong oxidizing agents and acids.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, nitrile gloves, and closed-toe shoes.[5]

  • Ventilation: All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

Hazard ClassificationAssociated Risks & Precautions
Flammable Liquid Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][3]
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled. Avoid breathing vapors. Handle only in a well-ventilated area or fume hood.[1][4]
Skin/Eye Irritant Causes skin and serious eye irritation. Avoid contact with skin and eyes.[1]
Aquatic Toxicity Very toxic to aquatic life. Prevent release into the environment.[1]
Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste at the point of generation is the most effective way to ensure safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for 1,3-Benzodioxole, 5-(2-benzofuranyl)- and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[5]

  • Container Compatibility: The waste container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid using metal containers.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1,3-Benzodioxole, 5-(2-benzofuranyl)-," and the approximate concentration if it is in a solution.[5] The date of initial waste accumulation should also be clearly marked.

  • Segregation:

    • Non-Halogenated Organic Waste: This compound should be placed in the non-halogenated organic solvent waste stream.

    • Solid Waste: Contaminated solids such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled solid hazardous waste container.

    • Aqueous Waste: Do not dispose of this compound down the drain.[6] Any aqueous solutions containing this compound must be collected as hazardous aqueous waste.

  • Storage: Keep the waste container tightly closed when not in use and store it in a well-ventilated, designated satellite accumulation area (SAA).[2][3][5] The SAA should have secondary containment to prevent spills.[5]

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain and absorb the spill.[1][5]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous solid waste container.[2][3]

    • Wipe the spill area with a suitable solvent (e.g., acetone) and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Pathway: Ensuring Final Decommissioning

The ultimate disposal of 1,3-Benzodioxole, 5-(2-benzofuranyl)- must be handled by a licensed hazardous waste disposal company.[7] Your institution's EHS department will coordinate the pickup and disposal of your properly labeled and segregated waste.

Disposal Decision Workflow:

Caption: Decision workflow for the disposal of 1,3-Benzodioxole, 5-(2-benzofuranyl)-.

Never attempt to dispose of this chemical by evaporation in the fume hood or by pouring it down the drain.[6] Such actions are not only a violation of regulations but also pose a significant risk to the environment and public health.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Benchchem.
  • Apollo Scientific. (2022, September 16).
  • ChemicalBook. (2026, January 17).
  • ECHEMI.
  • Fisher Scientific.
  • TCI Chemicals. (2025, January 15).
  • Fisher Scientific.
  • University of Wollongong. (2018, October 4).
  • PubChem. 1,3-Benzodioxole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole, 5-(2-benzofuranyl)-
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole, 5-(2-benzofuranyl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.